4-tert-butyl-2-methyl-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.274 |
IUPAC Name |
4-tert-butyl-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C12H16N2/c1-8-13-10-7-5-6-9(11(10)14-8)12(2,3)4/h5-7H,1-4H3,(H,13,14) |
InChI Key |
FYLROOGGKDUUNU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2N1)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-tert-butyl-2-methyl-1H-benzimidazole: Chemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and the potential biological significance of 4-tert-butyl-2-methyl-1H-benzimidazole. While specific experimental data for this compound is limited in published literature, this guide extrapolates from well-established principles of benzimidazole chemistry and the known characteristics of closely related analogues to provide a thorough and practical resource.
Core Chemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₁₂H₁₆N₂ | Calculated |
| Molecular Weight | 188.27 g/mol | Calculated |
| Melting Point | Not available (likely in the range of 150-200 °C) | Estimated based on analogues |
| Boiling Point | > 300 °C (decomposes) | Estimated based on analogues |
| pKa | Not available (estimated to be around 5-6 for the conjugate acid) | Based on benzimidazole pKa |
| Solubility | Soluble in most common organic solvents.[1] | General property of similar compounds |
Synthesis of this compound
The most established and reliable method for the synthesis of 2-methylbenzimidazoles is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with acetic acid.[2] The proposed synthesis for this compound follows this well-documented pathway.
Experimental Protocol
Materials and Reagents:
-
4-tert-butyl-o-phenylenediamine[1]
-
Glacial acetic acid
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-tert-butyl-o-phenylenediamine (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
General Synthesis Workflow:
Spectral Characterization (Predicted)
Based on the known spectral data of 2-methyl-1H-benzimidazole and other tert-butyl substituted benzimidazoles, the following spectral characteristics are predicted for this compound.
-
¹H NMR:
-
A singlet for the methyl group protons (C2-CH₃) around δ 2.5 ppm.
-
A singlet for the tert-butyl group protons around δ 1.3-1.4 ppm.
-
Aromatic protons on the benzene ring will appear in the region of δ 7.0-7.6 ppm. The substitution pattern will lead to a specific splitting pattern (likely a doublet, a singlet-like signal, and another doublet).
-
A broad singlet for the N-H proton, which may be solvent-dependent.
-
-
¹³C NMR:
-
A signal for the methyl carbon around δ 14-15 ppm.
-
Signals for the tert-butyl group (quaternary carbon and methyl carbons) around δ 35 and 31 ppm, respectively.
-
Aromatic carbons will appear in the region of δ 110-150 ppm.
-
The C2 carbon of the imidazole ring is expected around δ 151-152 ppm.
-
Biological and Pharmacological Potential
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4][5][6] While this compound has not been extensively studied, its structural features suggest potential for various biological effects.
Potential Activities:
-
Antimicrobial and Antifungal Activity: Many 2-substituted benzimidazoles have demonstrated potent activity against various bacterial and fungal strains.[3][7] The lipophilic tert-butyl group may enhance membrane permeability, potentially contributing to antimicrobial efficacy.
-
Antiviral Activity: The benzimidazole nucleus is a core component of several antiviral drugs.[7]
-
Anticancer Activity: Numerous benzimidazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6]
-
Other Activities: The benzimidazole class of compounds has also been associated with anti-inflammatory, analgesic, and antihypertensive properties.[4][5]
Logical Relationship for Drug Discovery:
Conclusion
This compound is a readily synthesizable compound with significant potential for biological activity, stemming from its core benzimidazole structure. This technical guide provides a foundational understanding of its chemical properties, a practical protocol for its synthesis, and a basis for its further investigation in drug discovery and development programs. The provided methodologies and predicted data serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related benzimidazole derivatives.
References
An In-depth Technical Guide to 4-tert-butyl-2-methyl-1H-benzimidazole: Synthesis, Identification, and Biological Context
Chemical Identifiers and Properties
Due to the limited public data for 4-tert-butyl-2-methyl-1H-benzimidazole, the following table summarizes the identifiers for a structurally related and well-documented compound, tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate, to illustrate the requested data presentation.
| Identifier Type | Value |
| CAS Number | 953071-73-3[1][2] |
| IUPAC Name | tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate |
| Molecular Formula | C₁₇H₂₃N₃O₂[1] |
| Molecular Weight | 301.38 g/mol [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2[1] |
| InChI Key | KDZVWRLDUPCQJD-UHFFFAOYSA-N[1] |
| PubChem CID | 54672426[1] |
Synthesis of 2,4-Disubstituted Benzimidazoles: A General Protocol
The synthesis of benzimidazoles, such as the target compound, is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde.[3][4][5][6] This method is versatile and can be adapted for a wide range of substituted benzimidazoles.
2.1. General Experimental Protocol
This protocol outlines a typical procedure for the synthesis of a 2,4-disubstituted benzimidazole, which can be adapted for the synthesis of this compound.
Materials:
-
4-tert-butyl-1,2-phenylenediamine
-
Acetaldehyde (or a suitable equivalent)
-
Ammonium chloride (NH₄Cl)[3]
-
Chloroform (CHCl₃)[3]
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Deionized water
Procedure:
-
To a stirred solution of 4-tert-butyl-1,2-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).[3]
-
Slowly add acetaldehyde (1 mmol) to the mixture at room temperature.[3]
-
Continue stirring the reaction mixture for approximately four hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (70:30) eluent.[3]
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the crude product with ethyl acetate (20 ml).
-
Wash the organic layer with deionized water (10 ml).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent to yield the crude 2,4-disubstituted benzimidazole.
-
The crude product can be further purified by recrystallization or column chromatography.
Experimental and logical Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of a novel benzimidazole derivative and a hypothetical signaling pathway where such a compound might be active.
References
- 1. GSRS [precision.fda.gov]
- 2. 953071-73-3|tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Data for 4-tert-butyl-2-methyl-1H-benzimidazole: A Technical Overview
Despite a comprehensive search of available scientific literature and spectral databases, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-tert-butyl-2-methyl-1H-benzimidazole could not be located. Therefore, this guide will provide a detailed framework of the expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic analysis for benzimidazole derivatives. It will also outline the standard experimental protocols used to acquire such data.
Predicted Spectroscopic Data
While direct experimental data is unavailable, the expected spectral characteristics for this compound can be predicted. These predictions are based on the known spectral data of closely related compounds such as 2-methyl-1H-benzimidazole, 4-tert-butyl-1H-benzimidazole, and other substituted benzimidazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the tert-butyl group. The aromatic protons on the benzimidazole ring system will likely appear as complex multiplets or distinct doublets and a singlet in the range of δ 7.0-7.8 ppm. The methyl protons at the 2-position are anticipated to be a sharp singlet around δ 2.5-2.7 ppm. The nine equivalent protons of the tert-butyl group will present as a sharp singlet further upfield, typically in the δ 1.3-1.5 ppm region. The N-H proton of the imidazole ring is expected to be a broad singlet, the chemical shift of which can vary significantly depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display characteristic signals for all unique carbon atoms in the molecule. The aromatic carbons of the benzimidazole core are expected to resonate in the δ 110-150 ppm range. The C2 carbon, being adjacent to two nitrogen atoms, will likely appear further downfield. The methyl carbon at the 2-position should produce a signal in the upfield region, around δ 15-20 ppm. The quaternary carbon and the three methyl carbons of the tert-butyl group are expected at approximately δ 35 and δ 31 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3000-3400 cm⁻¹ is expected, corresponding to the N-H stretching vibration of the imidazole ring. C-H stretching vibrations from the aromatic ring, methyl, and tert-butyl groups will likely be observed in the 2850-3100 cm⁻¹ range. Aromatic C=C stretching vibrations should appear in the 1450-1600 cm⁻¹ region. Bending vibrations for the methyl and tert-butyl groups are also expected in the fingerprint region.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) corresponding to the exact mass of this compound (C₁₂H₁₆N₂) would be observed. A prominent fragment would be expected from the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent, leading to a stable tertiary carbocation. Other fragmentation patterns may involve the cleavage of the benzimidazole ring system.
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence would be used to simplify the spectrum, with a wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal.
Data Acquisition: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first collected. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
Data Acquisition: The mass spectrum would be obtained using a mass spectrometer, commonly with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample solution is introduced into the ion source, where it is nebulized and ionized to form gaseous ions. For EI, the sample is introduced into a high-vacuum chamber and bombarded with a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.
This guide provides a comprehensive overview of the expected spectroscopic data and the methodologies used to obtain it for this compound. While the specific experimental data remains elusive, this framework serves as a valuable resource for researchers and scientists working with this or related compounds.
Crystal Structure Analysis of a 4-tert-butyl Benzimidazole Analogue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific crystal structure for 4-tert-butyl-2-methyl-1H-benzimidazole is not publicly available in the searched crystallographic databases. This guide therefore presents a detailed analysis of a closely related and structurally significant analogue, 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole , to provide valuable insights for researchers in the field. The methodologies and data presentation can be considered representative for the analysis of similar benzimidazole derivatives.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, including as antiviral, anticancer, and antifungal agents.[1][2][3] The biological activity of benzimidazole derivatives is often intrinsically linked to their three-dimensional structure, which influences their interaction with biological targets.[1] Understanding the crystal structure of these compounds is therefore a critical step in drug design and development.
This technical guide provides an in-depth look at the crystal structure analysis of 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole, a compound featuring the tert-butyl benzimidazole scaffold. The following sections detail the experimental protocols for its synthesis and crystallization, present its crystallographic data in a structured format, and visualize the experimental workflow.
Experimental Protocols
Synthesis and Crystallization of 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole
The synthesis of the title compound is achieved through the condensation of o-phenylenediamine with 4-tert-butylbenzaldehyde.[4]
Materials:
-
o-phenylenediamine
-
4-tert-butylbenzaldehyde
-
Ethanol
Procedure:
-
A solution of o-phenylenediamine (0.432 g, 4 mmol) in ethanol (20 ml) is prepared.
-
To this solution, 4-tert-butylbenzaldehyde (1.297 g, 8 mmol) is added.[4]
-
The reaction mixture is heated to reflux and stirred for four hours.[4]
-
After cooling to room temperature, the resulting solution is filtered.
-
The filtrate is allowed to evaporate slowly at room temperature over several weeks to yield colorless single crystals suitable for X-ray diffraction.[4]
X-ray Crystallography
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
Instrumentation and Software:
-
Diffractometer: Rigaku SCXmini[4]
-
Radiation Source: Mo Kα radiation
-
Structure Solution Software: SHELXS97[4]
-
Structure Refinement Software: SHELXL97[4]
-
Molecular Graphics Software: SHELXTL[4]
Data Collection and Refinement:
-
A suitable single crystal was mounted on the diffractometer.
-
Data was collected at a temperature of 293 K.
-
A multi-scan absorption correction was applied using CrystalClear software.[4]
-
The structure was solved by direct methods and refined by full-matrix least-squares on F².
Data Presentation
Crystal Data and Structure Refinement
The following table summarizes the crystallographic data and refinement parameters for 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole.
| Parameter | Value | Reference |
| Empirical Formula | C₂₈H₃₂N₂ | [4] |
| Formula Weight | 396.56 | [4] |
| Temperature | 293 K | [4] |
| Wavelength | 0.71073 Å | |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | |
| Cell Dimensions | ||
| a | 6.2142 (5) Å | [4] |
| b | 21.1112 (13) Å | [4] |
| c | 17.4624 (12) Å | [4] |
| β | 92.869 (6)° | [4] |
| Volume | 2288.0 (3) ų | [4] |
| Z | 4 | [4] |
| Calculated Density | 1.152 Mg/m³ | |
| Absorption Coefficient | 0.07 mm⁻¹ | [4] |
| F(000) | 856 | |
| Crystal Size | 0.20 × 0.20 × 0.10 mm | [4] |
| Theta range for data collection | 2.0 to 27.5 ° | |
| Reflections collected | 24819 | [4] |
| Independent reflections | 5239 [R(int) = 0.047] | [4] |
| Completeness to theta = 27.5° | 99.8 % | |
| Refinement method | Full-matrix least-squares on F² | |
| Data / restraints / parameters | 5239 / 0 / 302 | [4] |
| Goodness-of-fit on F² | 1.09 | |
| Final R indices [I>2sigma(I)] | R1 = 0.061, wR2 = 0.135 | [4] |
| R indices (all data) | R1 = 0.075, wR2 = 0.142 | |
| Largest diff. peak and hole | 0.22 and -0.18 e.Å⁻³ | [4] |
Molecular Geometry
The benzimidazole ring system in the title compound is nearly planar.[4] The two benzene rings attached to the benzimidazole core are not coplanar with it.
| Parameter | Value | Reference |
| Benzimidazole ring maximum deviation | 0.0221 (15) Å | [4] |
| Dihedral angle with benzene ring 1 | 85.86 (4)° | [4] |
| Dihedral angle with benzene ring 2 | 32.09 (6)° | [4] |
In the crystal structure, molecules are linked into chains by intermolecular C—H⋯N hydrogen bonds.[4] Notably, the methyl groups of one of the tert-butyl groups exhibit rotational disorder over two positions.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and structural analysis of 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole.
Caption: Experimental workflow from synthesis to crystal structure determination.
Relevance to Drug Development
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse pharmacological activities.[2] The tert-butyl groups in the analyzed analogue significantly increase its lipophilicity, which can be a crucial factor for membrane permeability and oral bioavailability of drug candidates. The detailed structural information, including bond angles, lengths, and dihedral angles, provides a basis for computational modeling and in-silico screening of new derivatives. Understanding the intermolecular interactions, such as the observed C—H⋯N hydrogen bonds, can aid in the design of compounds with improved crystal packing and solid-state properties, which are important considerations for pharmaceutical formulation. While no specific signaling pathways are directly elucidated from the crystal structure alone, this fundamental structural data is essential for the rational design of benzimidazole derivatives that can effectively interact with specific biological targets, such as enzymes or receptors, which are often implicated in various disease signaling pathways.
References
- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of substituted benzimidazoles
An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Benzimidazoles
Introduction
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to readily interact with a wide range of biological macromolecules, making it a cornerstone in the development of numerous therapeutic agents.[3][] Benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anthelmintic, antiviral, anti-inflammatory, and antimicrobial properties.[1][2]
The biological activity and pharmacokinetic profile of these derivatives are intrinsically linked to their physical and chemical characteristics. Understanding these properties is therefore critical for researchers, scientists, and drug development professionals in designing novel, effective, and safe therapeutic agents. This guide provides a comprehensive overview of the key physicochemical properties of substituted benzimidazoles, detailed experimental protocols for their synthesis and characterization, and insights into their mechanisms of action.
Physical Characteristics
The physical properties of substituted benzimidazoles are significantly influenced by the nature, position, and number of substituents on the bicyclic ring system. These properties, in turn, dictate the compound's solubility, permeability, and interaction with biological targets.
Solubility: Benzimidazoles with an unsubstituted N-H group are generally more soluble in polar solvents.[5][6] The introduction of polar groups, such as amino groups, can increase solubility in polar solvents like water, while non-polar substituents enhance solubility in non-polar solvents.[5] The limited water solubility of many benzimidazoles, particularly anthelmintics, often restricts their formulation to oral suspensions.[7] The solubility of benzimidazole itself is noted in hot water, alcohol, and aqueous solutions of acids and strong alkalis, while it is sparingly soluble in ether and practically insoluble in benzene and petroleum ether.[8]
Acidity and Basicity (pKa): Benzimidazoles are amphoteric, meaning they can act as both weak acids and weak bases.[9][10] The N-H proton is weakly acidic, while the sp2-hybridized nitrogen atom is basic. The pKa values are crucial for determining the extent of ionization at physiological pH, which affects drug absorption, distribution, and target binding. The experimental determination of pKa for some benzimidazoles can be challenging due to their low solubility.[11][12] Capillary electrophoresis and spectrophotometry are methods used to determine these values.[13] For the parent benzimidazole, the pKa for the protonated form is around 5.4-5.5.[14]
Lipophilicity (LogP): The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. Substituents significantly modulate the logP value. For instance, the addition of halogen atoms can increase lipophilicity and enhance cell permeability.
Melting Point: The melting points of benzimidazole derivatives are influenced by factors such as molecular weight, crystal packing, and intermolecular forces like hydrogen bonding.
Table 1: Physicochemical Properties of Selected Substituted Benzimidazoles
| Compound | Substituent(s) | Melting Point (°C) | pKa | LogP (Predicted) | Solubility |
| Benzimidazole | None | 170-172 | 5.5 (protonated form)[14] | 1.34 | Soluble in hot water, alcohol[8] |
| 2-Methylbenzimidazole | 2-CH₃ | 175-177 | 6.2 | 1.87 | Soluble in ether[5] |
| 5-Nitrobenzimidazole | 5-NO₂ | 203-205 | 3.4 | 1.45 | - |
| Albendazole | 2-(propylthio)-1H-benzo[d]imidazol-5-yl)carbamate | 207-209 (decomposes) | - | 2.64 | Practically insoluble in water |
| Mebendazole | methyl (5-benzoyl-1H-benzo[d]imidazol-2-yl)carbamate | 288.5 | - | 2.83 | Practically insoluble in water |
| Omeprazole | 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole | 156 (decomposes) | 4.0 & 8.7 | 2.23 | Very slightly soluble in water |
Note: LogP values are estimations and can vary based on the prediction algorithm. The pKa values for substituted benzimidazoles can range from 4.48 to 7.38.[13]
Chemical Characteristics and Synthesis
Reactivity: The benzimidazole ring is an electron-rich heterocyclic system. The nucleophilicity is centered on the nitrogen atoms. The C2 position is susceptible to attack by nucleophiles, more so than in the imidazole nucleus.[15] The molecule can undergo N-alkylation and N-acylation reactions.[9]
Synthesis: The synthesis of substituted benzimidazoles is a cornerstone of medicinal chemistry. A variety of methods have been developed, often focusing on efficiency, yield, and green chemistry principles.[16][17] The most common approach is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[18]
-
Condensation with Aldehydes: This is a widely used method due to the vast availability of substituted aldehydes. The reaction can be catalyzed by acids, bases, or metal catalysts and can be performed under various conditions, including microwave irradiation and photocatalysis, to improve yields and reduce reaction times.[16][19][20][21]
-
Condensation with Carboxylic Acids: This method involves the coupling of o-phenylenediamines with carboxylic acids, often under dehydrating conditions.[18][19]
-
Dehydrogenative Coupling: Newer methods involve the direct dehydrogenative coupling of aromatic diamines and primary alcohols, offering a more atom-economical route.[22]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of newly synthesized benzimidazole derivatives.[23][24]
Table 2: General Spectroscopic Features of Substituted Benzimidazoles
| Technique | Key Features |
| ¹H NMR | Aromatic protons on the benzene ring typically appear as multiplets in the range of 7.0-8.0 ppm. The N-H proton (if present) gives a broad singlet, often downfield (>10 ppm). Protons of substituents will have characteristic chemical shifts.[25] |
| ¹³C NMR | The C2 carbon is characteristically deshielded and appears around 150-160 ppm. Aromatic carbons appear in the 110-145 ppm range. |
| IR | A broad N-H stretching band is observed around 3200-3400 cm⁻¹ for N-unsubstituted benzimidazoles. C=N stretching appears around 1620-1650 cm⁻¹. Aromatic C-H and C=C stretching bands are also present.[24][26] |
| Mass Spectrometry | The molecular ion peak (M⁺) is typically observed, which confirms the molecular weight. Fragmentation patterns can provide structural information about the substituents.[24] |
| UV-Vis | Benzimidazoles exhibit characteristic absorption bands in the UV region, typically between 240-250 nm and 270-280 nm, corresponding to π-π* transitions of the aromatic system. |
Visualization of Pathways and Workflows
Benzimidazole Action on the PI3K/Akt/mTOR Signaling Pathway
Many benzimidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.[27] The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and a primary target for benzimidazole-based inhibitors.[28][29]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted benzimidazoles.
General Experimental Workflow for Benzimidazole Synthesis and Characterization
The development of novel benzimidazole derivatives follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for the synthesis and analysis of substituted benzimidazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole
This protocol is a classic example of the Phillips condensation method, adapted from common laboratory procedures.[30]
Materials:
-
o-Phenylenediamine (5.4 g, 0.05 mol)
-
Formic acid (4 mL, ~0.106 mol) or Benzoic acid (6.1 g, 0.05 mol) for 2-phenyl derivative
-
10% Sodium hydroxide solution
-
Decolorizing charcoal
-
Round-bottomed flask (250 mL) with reflux condenser
-
Heating mantle or water bath
-
Buchner funnel and filter flask
Procedure:
-
Place 5.4 g of o-phenylenediamine and 6.1 g of benzoic acid into a 250 mL round-bottomed flask.
-
Heat the mixture in an oil bath at 170-180°C for 2 hours.
-
Allow the reaction mixture to cool to approximately 100°C.
-
Add 100 mL of 10% sodium hydroxide solution to the flask. Stir and heat the mixture to boiling for 10 minutes to dissolve the product and neutralize any remaining acid.
-
If the solution is colored, add a small amount of decolorizing charcoal and continue to boil for 5-10 minutes.
-
Filter the hot solution through a preheated Buchner funnel to remove charcoal and other insoluble impurities.
-
Cool the filtrate in an ice bath to precipitate the crude 2-phenyl-1H-benzimidazole.
-
Collect the crude product by vacuum filtration, washing the crystals with cold water.
-
Recrystallize the product from boiling water or an ethanol-water mixture to obtain pure white needles.
-
Dry the final product in an oven at 100°C, then determine its weight and melting point.
Protocol 2: Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the pKa of a benzimidazole derivative based on the change in its UV-Vis absorbance with pH.[13]
Materials:
-
Substituted benzimidazole sample
-
Series of buffer solutions with known pH values (e.g., covering a range of pH 2 to 10)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Concentrated HCl and NaOH for pH adjustment
-
Volumetric flasks
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the benzimidazole derivative in a suitable solvent (e.g., methanol or ethanol).
-
Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, precise volume of the stock solution to a volumetric flask and diluting to the mark with the buffer. The final concentration of the benzimidazole should be identical in all samples.
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum for each sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) where the maximum absorbance difference is observed between the acidic and basic forms of the molecule.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.
-
The resulting curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A) / (A - A_M)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized (basic) form, and A_M is the absorbance of the non-ionized (acidic) form.
-
Conclusion
Substituted benzimidazoles remain a highly valuable and versatile scaffold in modern drug discovery. Their diverse pharmacological activities are deeply rooted in their fundamental physical and chemical properties. A thorough understanding of characteristics such as solubility, pKa, and lipophilicity, combined with robust synthetic and analytical methodologies, is essential for the rational design and development of next-generation therapeutic agents. The ability to precisely tune these physicochemical parameters through targeted substitution allows researchers to optimize the efficacy, selectivity, and pharmacokinetic profiles of benzimidazole-based drugs, paving the way for novel treatments for a wide range of diseases.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iajpr.com [iajpr.com]
- 7. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. longdom.org [longdom.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. rjptonline.org [rjptonline.org]
- 16. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 17. southeastern.edu [southeastern.edu]
- 18. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Benzimidazole synthesis [organic-chemistry.org]
- 21. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 26. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity : Oriental Journal of Chemistry [orientjchem.org]
- 27. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 28. researchgate.net [researchgate.net]
- 29. dergipark.org.tr [dergipark.org.tr]
- 30. scribd.com [scribd.com]
Potential Biological Activity of 4-tert-butyl-2-methyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazole and its derivatives represent a critical pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities. This technical guide focuses on the potential biological activities of a specific derivative, 4-tert-butyl-2-methyl-1H-benzimidazole. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related benzimidazole analogs to provide a comprehensive overview of its potential antimicrobial, anticancer, and anti-inflammatory properties. This guide includes extrapolated quantitative data, detailed experimental protocols for analogous compounds, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers and drug development professionals.
Introduction
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a constituent of vitamin B12 and a privileged structure in drug discovery.[1] Its derivatives have been extensively studied and are known to possess a diverse range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects.[1] The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. This guide specifically explores the potential of this compound, a derivative with a lipophilic tert-butyl group at the 4-position and a methyl group at the 2-position. The presence of the tert-butyl group is often associated with enhanced lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties.[2]
Synthesis
A plausible synthetic route, adapted from general procedures for 2-methyl-benzimidazoles, is outlined below.
General Experimental Protocol for Synthesis
A mixture of 3-tert-butyl-1,2-phenylenediamine and a slight molar excess of acetic acid can be heated, either conventionally or under microwave irradiation. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralization with a suitable base, such as ammonium hydroxide. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.
dot
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities
Based on the known activities of structurally similar benzimidazole derivatives, this compound is predicted to exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or interference with cell wall synthesis. For instance, some benzimidazole-quinolone derivatives have been shown to inhibit topoisomerase IV in bacteria, thereby halting cell division. The lipophilic nature of the tert-butyl group may enhance the compound's ability to penetrate microbial cell membranes.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some 2-methyl-benzimidazole derivatives against various microbial strains, providing an indication of the potential antimicrobial potency of the target compound.
| Compound | Organism | MIC (µg/mL) | Reference |
| N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole | C. albicans | 12.5 - 100 | [4] |
| N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole | A. niger | >250 | [4] |
| N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole | E. coli | 12.5 - 100 | [4] |
| N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole | S. aureus | 12.5 - 100 | [4] |
| Benzimidazolium salts | Methicillin-resistant S. aureus (MRSA) | 4 - >128 | [5] |
The antimicrobial activity of the target compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and inhibition of key signaling kinases.[6] The substitution pattern on the benzimidazole ring plays a crucial role in determining the specific anticancer mechanism and potency. For instance, a para-tert-butyl substituent on a phenyl ring attached to a benzimidazole core has been shown to enhance inhibitory activity against c-Met tyrosine kinase.[2]
The following table presents the half-maximal inhibitory concentration (IC50) values of some benzimidazole derivatives against different cancer cell lines, suggesting the potential cytotoxic efficacy of this compound.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Benzimidazole 4 (a benzyloxy substituted derivative) | MCF-7 (Breast Cancer) | 8.86 ± 1.10 | [7] |
| Benzimidazole 2 | HCT-116 (Colon Cancer) | 16.18 ± 3.85 | [7] |
| Benzimidazole 1 | MCF-7 (Breast Cancer) | 31.2 ± 4.49 | [7] |
| N-sec/tert-butyl-2-phenylbenzimidazole | MDA-MB-231 (Breast Cancer) | 29.7 µM | [8] |
The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Benzimidazole derivatives can exert their anticancer effects by modulating various signaling pathways. A generalized diagram illustrating potential targets is provided below.
dot
Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.
Anti-inflammatory Activity
Certain benzimidazole derivatives have shown promising anti-inflammatory activity, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. The structural features of this compound suggest it could also possess such properties.
The following table includes IC50 values for some benzimidazole derivatives against COX enzymes, providing a reference for the potential anti-inflammatory activity of the target compound.
| Compound | Target | IC50 (µM) | Reference |
| Novel Benzimidazole Derivative 4a | COX-2 | 0.23 | [9] |
| Novel Benzimidazole Derivative 6 | COX-2 | 0.13 | [9] |
| Indomethacin (Standard) | COX-2 | 0.41 | [9] |
| Ibuprofen (Standard) | Oxidative Burst | 12.5 ± 1.8 µg/ml | [10] |
| Benzimidazole Derivative A4 | Oxidative Burst | 3.5 ± 0.5 µg/ml | [10] |
A standard method to evaluate the in vivo anti-inflammatory activity of a compound is the carrageenan-induced paw edema model in rodents.
dot
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
The anti-inflammatory effects of benzimidazole derivatives are often linked to the inhibition of the arachidonic acid cascade.
dot
Caption: Potential anti-inflammatory mechanism via COX inhibition.
Conclusion
While direct experimental evidence for the biological activity of this compound is not extensively documented, the analysis of structurally related compounds strongly suggests its potential as a bioactive molecule. The presence of the 4-tert-butyl and 2-methyl substituents on the benzimidazole core indicates a likelihood of significant antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a foundational framework for initiating research into this promising compound, offering inferred quantitative data, established experimental protocols, and visualizations of potential mechanisms of action. Further empirical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journal.waocp.org [journal.waocp.org]
- 8. ajrconline.org [ajrconline.org]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, Synthesis, and Application of Benzimidazole Derivatives
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents one of the most significant and versatile scaffolds in medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows it to interact readily with a wide range of biopolymers, making it a "privileged structure" in drug design.[1][2][3] First recognized for its therapeutic potential in 1944, the benzimidazole framework is now integral to numerous FDA-approved drugs, from the anthelmintic albendazole to the proton pump inhibitor omeprazole.[4] This technical guide provides a comprehensive review of the discovery of benzimidazole derivatives, detailing their synthesis, pharmacological activities, and the experimental protocols that underpin their development.
Synthesis of the Benzimidazole Core: From Classic Condensation to Modern Catalysis
The construction of the benzimidazole ring system is a well-established field in organic chemistry, with methods evolving to improve efficiency, yield, and environmental impact.
1.1. The Phillips Condensation: A Foundational Method
The most traditional and widely utilized method for synthesizing benzimidazoles is the Phillips condensation. This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic conditions and heat.[5][6] The use of aldehydes is particularly common for generating 2-substituted benzimidazoles.
1.2. Modern Synthetic Approaches
To overcome the often harsh conditions of classical methods, contemporary research focuses on catalyzed reactions that offer milder conditions and higher yields.[7]
-
Lewis Acid Catalysis: Lewis acids such as ZrCl₄, TiCl₄, and SnCl₄ have proven to be highly effective catalysts for the condensation reaction, often allowing it to proceed at room temperature with excellent yields.[7]
-
Oxidative Cyclization: One-pot procedures involving the reaction of o-phenylenediamines and aldehydes in the presence of an oxidant (e.g., H₂O₂, hypervalent iodine) provide a rapid and efficient route to 2-arylbenzimidazoles.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry.[7]
Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole
The following protocol is a representative example of the synthesis of a 2-substituted benzimidazole via the condensation of an o-phenylenediamine and an aldehyde, using ammonium chloride as a mild, environmentally benign catalyst.[5]
Materials:
-
o-Phenylenediamine (1 mmol, 108.1 mg)
-
Benzaldehyde (1 mmol, 106.1 mg, 102 µL)
-
Ammonium Chloride (NH₄Cl) (4 mmol, 214.0 mg)
-
Chloroform (CHCl₃) (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (1 mmol) and ammonium chloride (4 mmol) in chloroform (5 mL).
-
Stir the solution at room temperature for 5 minutes to ensure proper mixing.
-
Add benzaldehyde (1 mmol) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for approximately 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water to remove the catalyst, followed by extraction with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2-phenyl-1H-benzimidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product. The expected yield is typically in the range of 75-95%.[5]
Diverse Pharmacological Activities and Mechanisms of Action
Benzimidazole derivatives exhibit a remarkable breadth of biological activities, a property attributed to their ability to mimic natural nucleotides and engage in various intermolecular interactions such as hydrogen bonding and π-π stacking.[2][4]
2.1. Anticancer Activity
Benzimidazoles are a major focus of oncology research, acting through multiple mechanisms to inhibit tumor growth.[1]
-
Microtubule Disruption: Compounds like fenbendazole and albendazole function as microtubule destabilizing agents, similar to vinca alkaloids. They bind to tubulin, inhibiting its polymerization into microtubules, which leads to G2/M phase cell cycle arrest and apoptosis.[9][10]
-
Kinase Inhibition: Many derivatives have been designed to target specific protein kinases involved in cancer cell signaling. For example, some compounds show potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1]
-
Topoisomerase Inhibition: Bis-benzimidazoles can intercalate with DNA and inhibit the function of topoisomerase enzymes, which are critical for DNA replication and repair. This leads to DNA damage and cell death.[9]
-
Metabolic Interference: Recent studies have shown that fenbendazole can inhibit glucose uptake in cancer cells by activating the p53 pathway, which in turn suppresses the expression of glucose transporters like GLUT1. This effectively starves cancer cells of their primary energy source.[10]
2.2. Antimicrobial, Antiviral, and Anti-inflammatory Activities
The benzimidazole scaffold is also prominent in the development of agents targeting infectious and inflammatory diseases.
-
Antimicrobial Activity: Derivatives show broad-spectrum activity against various bacterial and fungal strains. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular structures.[11]
-
Antiviral Activity: Certain benzimidazole derivatives have demonstrated potent activity against a range of viruses, including enteroviruses, by interfering with viral replication processes.[]
-
Anti-inflammatory Activity: A key mechanism for the anti-inflammatory and analgesic effects of benzimidazoles is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of inflammatory prostaglandins.[][13]
Quantitative Biological Data
The potency of benzimidazole derivatives is quantified through various biological assays. The data below, compiled from the literature, highlights the activity of representative compounds in different therapeutic areas.
| Compound Class | Specific Derivative | Target/Cell Line | Biological Activity (IC₅₀) | Reference |
| Anticancer | Nazartinib | EGFR-mutant NSCLC | Clinical Trial Phase I/II | [9] |
| Anticancer | Compound 5e (Aromatase Inhibitor) | Aromatase Enzyme | 0.032 µmol/L | [9] |
| Antiviral | Benzimidazole Derivative Series 1 | Enterovirus (Coxsackie) | 1.76 µg/mL | [] |
| Antiviral | Benzimidazole Derivative Series 2 | Enterovirus (Coxsackie) | 1.08 µg/mL | [] |
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of the benzimidazole scaffold is highly tunable through substitutions at various positions of the ring system.
-
C2 Position: The C2 position is the most common site for substitution. Introducing aryl, alkyl, or heterocyclic groups at this position profoundly influences the compound's pharmacological profile.
-
N1 Position: Substitution at the N1 position can alter the physicochemical properties, such as solubility and membrane permeability, affecting the drug's pharmacokinetic profile.
-
Benzene Ring (Positions 4, 5, 6, 7): The addition of electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (-OCH₃, -CH₃) to the benzene portion of the scaffold can significantly modulate biological activity.[6]
The future of benzimidazole research lies in the rational design of novel derivatives. The integration of computational tools like molecular docking and QSAR analyses is accelerating the discovery of compounds with enhanced potency and selectivity. Furthermore, the development of multi-target agents and the application of green synthetic methodologies will continue to drive innovation in this essential class of therapeutic agents.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 11. isca.me [isca.me]
- 13. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Benzimidazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This versatility has led to the development of benzimidazole-based compounds as anticancer, anthelmintic, antiviral, antifungal, and antiulcer agents. This technical guide provides a comprehensive overview of the primary mechanisms of action for these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of Action
Benzimidazole derivatives exert their therapeutic effects through several distinct molecular mechanisms. The most prominent of these are detailed below.
Inhibition of Tubulin Polymerization
A cornerstone of the anticancer and anthelmintic activity of many benzimidazoles is their ability to interfere with microtubule dynamics. Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers that play crucial roles in cell division, intracellular transport, and maintenance of cell shape.[3]
Benzimidazoles such as albendazole and mebendazole bind to the colchicine-binding site on β-tubulin.[4][5] This binding inhibits the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[1] The selective toxicity of these compounds in helminths is attributed to a significantly higher binding affinity for parasite β-tubulin compared to mammalian tubulin.[6]
Quantitative Data: Inhibition of Tubulin Polymerization and Antiproliferative Activity
| Compound | Cell Line/Organism | IC50 (µM) - Antiproliferative | IC50 (µM) - Tubulin Polymerization | Reference |
| Mebendazole | HCT-116 (Colon Cancer) | 0.18 | - | [7] |
| Mebendazole | MCF-7 (Breast Cancer) | 0.25 | - | [7] |
| Albendazole | 1A9 (Ovarian Cancer) | 0.12 | - | [4] |
| Albendazole | 1A9PTX22 (Paclitaxel-Resistant Ovarian Cancer) | 0.23 | Effective Inhibition | [4] |
| Nocodazole | - | - | ~10 | [8] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules.
Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole (positive control for polymerization inhibition)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.
-
Half-area 96-well plates
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare the reaction mixture in a microtiter plate on ice. For each 100 µL reaction:
-
89 µL of tubulin solution (final concentration 3 mg/mL) in General Tubulin Buffer with 10% glycerol.
-
1 µL of GTP solution (final concentration 1 mM).
-
10 µL of test compound at various concentrations (or DMSO for control).
-
-
Pre-warm the spectrophotometer to 37°C.
-
Place the 96-well plate in the spectrophotometer.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
The rate of polymerization (Vmax) and the plateau of maximal polymerization can be determined from the resulting curve.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Kinase Inhibition
Many benzimidazole derivatives function as competitive inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[9][10] By targeting kinases involved in cancer cell proliferation, survival, and angiogenesis, these compounds have emerged as promising anticancer agents. The benzimidazole scaffold can interact with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.[11]
Key kinase targets for benzimidazole-based inhibitors include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Benzimidazole inhibitors can block the downstream signaling pathways, such as PI3K/AKT and MAPK, that promote cell proliferation.[1][12]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, particularly VEGFR-2, blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][13]
-
Cyclin-Dependent Kinases (CDKs): CDKs control the progression of the cell cycle. Benzimidazole-mediated inhibition of CDKs can lead to cell cycle arrest, typically in the G1 phase.[1]
Quantitative Data: Kinase Inhibition by Benzimidazole Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| Compound 5a | EGFR | ~2 | [5] |
| Compound 5a | VEGFR-2 | Moderate Inhibition | [5] |
| Compound 5a | PDGFR | Moderate Inhibition | [5] |
| Compound 5e | EGFR | Moderate Inhibition | [5] |
| Compound 32 | EGFR | 0.086 | [14] |
| Compound 4r | VEGFR-2 | 0.418 | [15] |
| Compound 4s | VEGFR-2 | 0.502 | [15] |
| Sorafenib (Reference) | VEGFR-2 | 0.312 | [15] |
Experimental Protocol: EGFR Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) substrate
-
ATP
-
Kinase Assay Buffer
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 5 µL of the EGFR kinase solution.
-
Add 0.5 µL of the test compound dilution or DMSO (for control).
-
Pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a mixture containing ATP and the Poly(Glu,Tyr) substrate.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit protocol. This involves adding the ADP-Glo™ reagent, incubating, adding the Kinase Detection Reagent, incubating, and then measuring luminescence.
-
The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[16][17]
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Caption: Inhibition of EGFR and VEGFR-2 signaling by benzimidazoles.
DNA Intercalation and Topoisomerase Inhibition
Certain benzimidazole derivatives can exert their cytotoxic effects by directly interacting with DNA or by inhibiting enzymes that regulate DNA topology, such as topoisomerases.
-
DNA Intercalation: The planar aromatic structure of some benzimidazoles allows them to insert between the base pairs of the DNA double helix.[7] This intercalation can distort the DNA structure, interfering with replication and transcription, and ultimately leading to cell death.[1] The binding affinity is influenced by the specific substituents on the benzimidazole core.[1][18]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Benzimidazole compounds can inhibit both type I and type II topoisomerases.[9][12] By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, triggering apoptosis.
Quantitative Data: Topoisomerase Inhibition and DNA Binding
| Compound | Target | IC50 (µM) / Kb (M⁻¹) | Reference |
| Compound 17 | Topoisomerase I | 14.1 µM | [9] |
| Compound 3 | Topoisomerase I | 132.3 µM | [9] |
| Compound 4h | Topoisomerase I | 4.56 µM | [2][19] |
| Compound 4b | Topoisomerase I | 7.34 µM | [2][19] |
| Compound 5a | Topoisomerase II | 2.52 µM | [2] |
| Complex 2 | DNA Binding (Kb) | 3.27 x 10⁵ M⁻¹ | [1][18] |
| Compound 3 | DNA Binding (Kb) | 2.146 x 10⁴ M⁻¹ |
Experimental Protocol: Ethidium Bromide Displacement Assay for DNA Intercalation
This fluorometric assay determines the ability of a compound to displace ethidium bromide (EtBr) from DNA, which is indicative of an intercalative binding mode.
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer
-
Test compound
-
Fluorometer
Procedure:
-
Prepare a solution of CT-DNA in Tris-HCl buffer.
-
Prepare a stock solution of EtBr.
-
In a quartz cuvette, mix the CT-DNA solution with EtBr to form a fluorescent complex. Allow to incubate.
-
Measure the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~595 nm).
-
Add increasing concentrations of the test compound to the cuvette.
-
After each addition, incubate for a few minutes to allow for equilibrium to be reached, and then measure the fluorescence intensity.
-
A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound.
-
The binding affinity can be quantified by calculating the binding constant (Kb) from the fluorescence quenching data.[14][20][21]
Proton Pump Inhibition
Benzimidazole-based drugs, such as omeprazole and lansoprazole, are widely used as proton pump inhibitors (PPIs) to treat acid-related gastrointestinal disorders.[14][22] The target of these drugs is the H+/K+-ATPase, the proton pump located in the secretory membrane of gastric parietal cells, which is responsible for the final step of acid secretion.[23]
PPIs are prodrugs that are weak bases. They accumulate in the acidic environment of the parietal cell's secretory canaliculi. In this acidic environment, the benzimidazole derivative undergoes a chemical rearrangement to form a reactive sulfenamide.[24] This activated form then covalently binds to cysteine residues on the extracellular domain of the H+/K+-ATPase, irreversibly inhibiting its function and thus blocking acid secretion.[14][23]
Quantitative Data: H+/K+-ATPase Inhibition
| Compound | IC50 (µM) | Reference |
| Omeprazole | 2.4 | [25] |
| Pantoprazole | 6.8 | [25] |
| ML 3000 | 16.4 | [26] |
Experimental Protocol: H+/K+-ATPase Inhibition Assay
This assay measures the inhibition of H+/K+-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.
Materials:
-
Gastric microsomes (containing H+/K+-ATPase)
-
Assay buffer (e.g., Tris-HCl)
-
ATP
-
Test compound (PPI)
-
Reagents for phosphate detection (e.g., malachite green-based reagent)
-
Spectrophotometer
Procedure:
-
Isolate gastric microsomes from an appropriate source (e.g., goat gastric mucosa).
-
Pre-incubate the gastric microsomes with varying concentrations of the test compound in an acidic buffer (e.g., pH 6.1) to activate the prodrug.
-
Neutralize the buffer to pH 7.4.
-
Initiate the ATPase reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate released using a colorimetric method.
-
The decrease in phosphate production is proportional to the inhibition of H+/K+-ATPase activity.
-
Calculate the percent inhibition and determine the IC50 value.[26][27]
Antiviral and Antifungal Mechanisms
The versatility of the benzimidazole scaffold extends to antiviral and antifungal applications, where they exhibit unique mechanisms of action.
-
Antiviral Activity: Certain benzimidazole derivatives have shown potent antiviral activity, for instance, against the Hepatitis C Virus (HCV). These compounds can act as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication.[9][19] By binding to a site distinct from the active site, they induce a conformational change in the enzyme that inhibits its function.
-
Antifungal Activity: The primary antifungal mechanism for many benzimidazoles is the inhibition of tubulin polymerization, similar to their anthelmintic and anticancer effects.[20] However, other mechanisms have also been identified, such as the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Quantitative Data: Antiviral and Antifungal Activity
| Compound | Virus/Fungus | IC50 / MIC (µM or µg/mL) | Reference |
| Isis-22 | Hepatitis C Virus | 2.23 µM | [1] |
| Isis-13 | Hepatitis C Virus | 4.83 µM | [1] |
| Compound A | Hepatitis C Virus | 0.35 µM | [9] |
| B5 | Hepatitis C Virus | 0.91 µM | [19] |
| Compound 5a | Candida albicans | 3.9 µg/mL | [3] |
| Compound 6a | Rhodotorula sp. | 3.9 µg/mL | [3] |
| Compound 6b | Candida glabrata | 0.97 µg/mL | [28] |
| Compound 6i | Candida glabrata | 0.97 µg/mL | [28] |
| Compound 6j | Candida glabrata | 0.97 µg/mL | [28] |
Cellular Consequences of Benzimidazole Action: Apoptosis and Cell Cycle Arrest
The inhibition of key cellular processes by benzimidazole-based compounds ultimately leads to cellular responses such as apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis
Induction of apoptosis is a common outcome of treatment with anticancer benzimidazoles. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Disruption of microtubule dynamics, DNA damage, and inhibition of survival signaling pathways all converge to activate caspases, the executioners of apoptosis.
Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Culture cells and treat them with the benzimidazole compound for a specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Logical Workflow: Apoptosis Detection
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Cell Cycle Arrest
By inhibiting CDKs or disrupting microtubule formation, benzimidazoles can halt the progression of the cell cycle at specific checkpoints, most commonly the G1 or G2/M phase. This prevents cancer cells from dividing and proliferating.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with the test compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Treat cells with the benzimidazole compound for a desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21][23]
Conclusion
The benzimidazole scaffold represents a remarkably versatile platform for the development of therapeutic agents with diverse mechanisms of action. From disrupting the fundamental cellular machinery of tubulin polymerization to the targeted inhibition of specific kinases and enzymes, benzimidazole-based compounds have demonstrated significant efficacy across a range of diseases. The in-depth understanding of these mechanisms, facilitated by the quantitative assays and protocols detailed in this guide, is crucial for the rational design and optimization of novel benzimidazole derivatives with enhanced potency and selectivity. As research continues to unravel the complex interactions between these compounds and their biological targets, the therapeutic potential of the benzimidazole scaffold is poised to expand even further.
References
- 1. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tubulin polymerization by mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 14. rsc.org [rsc.org]
- 15. japsonline.com [japsonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cytoskeleton.com [cytoskeleton.com]
- 18. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. drugs.com [drugs.com]
- 23. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]
- 25. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]
- 29. journal.waocp.org [journal.waocp.org]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. search.cosmobio.co.jp [search.cosmobio.co.jp]
An In-depth Technical Guide on the Solubility and Stability of 4-tert-butyl-2-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-tert-butyl-2-methyl-1H-benzimidazole. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes information from closely related benzimidazole analogs to provide valuable insights for researchers and drug development professionals. The methodologies for determining these physicochemical properties are detailed, and a potential mechanism of action is illustrated.
Physicochemical Properties
Benzimidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] The physicochemical properties of these compounds, such as solubility and stability, are paramount for their development as therapeutic agents. The introduction of a tert-butyl group is known to increase lipophilicity, which can influence a compound's solubility and interaction with biological targets.
1.1. Predicted Solubility
Table 1: Estimated Solubility of this compound in Various Solvents at Room Temperature
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The hydrophobic tert-butyl group significantly reduces aqueous solubility. |
| Methanol | Moderately Soluble | Benzimidazoles show good solubility in short-chain alcohols.[3] |
| Ethanol | Moderately Soluble | Similar to methanol, good solubility is expected.[3] |
| 1-Propanol | Soluble | Good solubility is anticipated based on data for similar compounds.[3] |
| 1-Butanol | Soluble | Good solubility is anticipated.[3] |
| Toluene | Soluble | The non-polar nature of toluene should facilitate the dissolution of the lipophilic molecule.[5][6] |
| Dichloromethane | Soluble | A common solvent for many organic compounds, high solubility is expected.[6][7] |
1.2. Stability Profile
The stability of a pharmaceutical compound is a critical factor for its storage, formulation, and in-vivo efficacy. Benzimidazole derivatives can be susceptible to degradation under various stress conditions, including exposure to light, heat, and certain pH ranges.
1.2.1. pH Stability
The stability of cyclic aminals, which share some structural similarities with the imidazole ring of benzimidazole, has been shown to be pH-dependent.[8] While specific data for this compound is unavailable, benzimidazole compounds are generally stable in neutral conditions. However, they may undergo hydrolysis or other degradation pathways in strongly acidic or basic environments.
1.2.2. Thermal Stability
Studies on other heterocyclic compounds suggest that thermal decomposition often occurs at elevated temperatures.[9][10] Benzimidazole anthelmintics have shown reliable stability in solid form and when exposed to temperatures up to 50°C.[11] It is anticipated that this compound would exhibit similar thermal stability, though specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be required for confirmation.
1.2.3. Photostability
Many benzimidazole derivatives exhibit photosensitivity, especially in solution.[11][12] Photodegradation can lead to the formation of various by-products. It is therefore recommended that solutions of this compound be protected from light.
Experimental Protocols
To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.
2.1. Solubility Determination
2.1.1. Equilibrium Solubility Method (Shake-Flask)
This is a standard method for determining the equilibrium solubility of a compound.[13]
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
2.1.2. Dynamic Solubility Method
This method involves monitoring the dissolution of a compound as a function of temperature.[3]
-
Sample Preparation: A suspension of the compound in the solvent is prepared in a jacketed glass vessel.
-
Heating and Observation: The temperature of the suspension is gradually increased while being stirred. The point at which the last solid particles dissolve is visually or instrumentally (e.g., using a laser) determined. This temperature corresponds to the saturation temperature for that specific concentration.
-
Data Analysis: By repeating this process for different concentrations, a solubility curve as a function of temperature can be constructed.
2.2. Stability Testing
A comprehensive stability testing program should be conducted according to ICH guidelines.[14][15]
2.2.1. Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.
-
Stress Conditions: The compound is subjected to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions at different concentrations and temperatures.
-
Oxidative Degradation: Treatment with hydrogen peroxide solution.
-
Thermal Stress: Exposure to high temperatures in a stability chamber.
-
Photostability: Exposure to a light source (e.g., Xenon lamp) as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants.
2.2.2. Long-Term and Accelerated Stability Studies
These studies are conducted on the drug substance to determine its shelf-life.
-
Storage Conditions: Samples are stored under specific temperature and humidity conditions as defined by ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).
-
Testing Intervals: Samples are tested at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Parameters Tested: The tests should include appearance, assay, and degradation products.
Potential Mechanism of Action and Signaling Pathway
Benzimidazole derivatives are known to exert their biological effects through various mechanisms, with the inhibition of microtubule polymerization being a prominent one, particularly for their anthelmintic activity.[16] This action disrupts cell division and other essential cellular processes in parasites.
Below is a conceptual diagram illustrating a potential mechanism of action for a benzimidazole derivative targeting microtubule dynamics.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. m.youtube.com [m.youtube.com]
Theoretical and Computational Scrutiny of 4-tert-butyl-2-methyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 4-tert-butyl-2-methyl-1H-benzimidazole. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiviral, and antitumor properties.[1][2][3][4] The introduction of a tert-butyl group at the 4-position and a methyl group at the 2-position of the benzimidazole core is anticipated to modulate its electronic and steric properties, potentially leading to enhanced biological efficacy. This document outlines the computational modeling, proposed synthesis, and characterization techniques applicable to this specific molecule.
Computational Modeling and Theoretical Studies
Computational chemistry provides a powerful lens through which to examine the structural, electronic, and spectroscopic properties of this compound. Density Functional Theory (DFT) is a robust method for such investigations.
1.1. Molecular Geometry Optimization
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation.
Table 1: Optimized Geometrical Parameters (Proposed)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(ar)-C(tert-butyl) | 1.54 | - | - |
| C(ar)-N | 1.39 | - | - |
| C=N | 1.35 | - | - |
| N-C-N | - | 115 | - |
| C-N-C | - | 125 | - |
| C-C-C-N | - | - | 180 (planar) |
Note: These are predicted values based on similar structures and would be calculated using DFT at a level such as B3LYP/6-311++G(d,p).
1.2. Electronic Properties
Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and interaction with biological targets. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
Table 2: Calculated Electronic Properties (Proposed)
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
| Dipole Moment | 3.5 D |
Note: These values are hypothetical and would be determined from DFT calculations. A smaller HOMO-LUMO gap suggests higher reactivity.
1.3. Spectroscopic Analysis (Theoretical)
Computational methods can predict vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra, which are invaluable for interpreting experimental data.
Table 3: Predicted Vibrational Frequencies (Proposed)
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3450 | Stretching of the imidazole N-H bond |
| C-H (aromatic) stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring |
| C-H (aliphatic) stretch | 2980-2850 | Stretching of C-H bonds in the methyl and tert-butyl groups |
| C=N stretch | 1620 | Stretching of the imidazole C=N bond |
| C=C (aromatic) stretch | 1600-1450 | Stretching of C=C bonds in the benzene ring |
Note: These are expected frequencies. Calculated frequencies are often scaled to better match experimental values.
Proposed Experimental Protocols
2.1. Synthesis of this compound
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid.[5][6]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-tert-butyl-benzene-1,2-diamine (1 equivalent) in glacial acetic acid.
-
Condensation: Heat the mixture to reflux for 4-6 hours. The acetic acid serves as both the reactant (providing the 2-methyl group) and the solvent.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]
2.2. Characterization Techniques
The synthesized compound should be characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms. Expected ¹H NMR signals would include singlets for the N-H and methyl protons, a singlet for the tert-butyl protons, and multiplets for the aromatic protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule. Key peaks are expected as outlined in Table 3.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
UV-Vis Spectroscopy: To study the electronic transitions within the molecule. Benzimidazole derivatives typically show absorption bands in the UV region.[1]
Visualizations
3.1. Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
3.2. Computational Analysis Logical Flow
Caption: Logical workflow for the computational analysis of this compound.
Potential Biological Significance and Signaling Pathways
Benzimidazole derivatives are known to interact with various biological targets. For instance, they can act as inhibitors of enzymes like myeloperoxidase, which is implicated in inflammatory diseases.[9] They have also been investigated for their potential to bind to DNA and RNA, suggesting antitumor activity.[3] Computational docking studies could be employed to predict the binding affinity of this compound to various protein targets.
4.1. Hypothetical Signaling Pathway Interaction
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsm.com [ijpsm.com]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-tert-butyl-2-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-tert-butyl-2-methyl-1H-benzimidazole, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the well-established Phillips condensation reaction, a reliable method for the formation of benzimidazole rings.
Overview
The synthesis of this compound is achieved through the condensation of 3-tert-butyl-1,2-phenylenediamine with glacial acetic acid. This reaction proceeds via an acid-catalyzed cyclization to form the stable benzimidazole ring system. The protocol detailed below outlines the necessary reagents, equipment, and procedural steps, along with methods for purification and characterization of the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) / Volume (mL) | Yield (%) | Melting Point (°C) |
| 3-tert-butyl-1,2-phenylenediamine | C₁₀H₁₆N₂ | 164.25 | 10 | 1.64 | - | - |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 200 | 11.4 | - | - |
| This compound | C₁₂H₁₆N₂ | 188.27 | - | - | ~85-95 (expected) | Not available |
Experimental Protocol
Materials and Reagents:
-
3-tert-butyl-1,2-phenylenediamine
-
Glacial acetic acid
-
10% Sodium hydroxide solution
-
Deionized water
-
Ethanol
-
Activated charcoal
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-tert-butyl-1,2-phenylenediamine (1.64 g, 10 mmol).
-
Addition of Acetic Acid: To the flask, add glacial acetic acid (11.4 mL, 200 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Continue refluxing for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
Neutralization: Neutralize the acidic solution by the dropwise addition of a 10% sodium hydroxide solution until the pH is approximately 7-8, as indicated by pH paper. The product will precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic impurities.
-
Purification by Recrystallization:
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
-
Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, FTIR, and Mass spectra to confirm the structure of this compound.
-
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Application Notes and Protocols for the Analytical Characterization of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the primary analytical methods for the qualitative and quantitative characterization of benzimidazole derivatives. The information provided is intended to guide researchers in selecting appropriate analytical techniques and in developing robust experimental procedures for the analysis of this important class of heterocyclic compounds.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of benzimidazole derivatives in various matrices, including pharmaceutical formulations and biological samples.[1][2] Reverse-phase HPLC is the most common modality employed.
Application Note:
Reverse-phase HPLC with C8 or C18 columns is highly effective for separating benzimidazole derivatives with varying polarities.[1][3] Gradient elution is often preferred to achieve optimal separation of multiple benzimidazole compounds within a single run.[1][2] UV detection is widely used, with detection wavelengths typically set between 254 nm and 298 nm, depending on the specific chromophores of the derivatives.[1][2] For enhanced sensitivity and specificity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS/MS) is the method of choice.[4]
Experimental Protocol: HPLC Analysis of Anthelmintic Benzimidazoles
This protocol is adapted from a validated method for the simultaneous determination of albendazole, fenbendazole, mebendazole, and oxfendazole in antiparasitic drugs.[1][2]
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.[2]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Nucleosil C8 (or equivalent), 5 µm particle size.[1][2]
-
Mobile Phase A: 0.05% Orthophosphoric acid in Water:Acetonitrile (75:25, v/v), adjusted to pH 4.5 with 15% Sodium Hydroxide.[1][2]
-
Mobile Phase B: 0.05% Orthophosphoric acid in Water:Acetonitrile (50:50, v/v), adjusted to pH 4.5 with 15% Sodium Hydroxide.[1][2]
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of all compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelengths: 288 nm for oxfendazole and 254 nm for albendazole, fenbendazole, and mebendazole.[1][2]
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of each benzimidazole derivative (e.g., 0.50 mg/mL for albendazole and fenbendazole, 0.20 mg/mL for mebendazole, and 0.40 mg/mL for oxfendazole) in a suitable solvent such as 0.25% hydrochloric acid in methanol.[2]
-
Working Standard Solutions: Dilute the stock solutions with Mobile Phase B to achieve a final concentration in the expected range of the samples.[2]
-
Sample Preparation (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight, dissolve it in the solvent used for standard preparation, sonicate to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm filter before injection.[2]
-
Sample Preparation (Suspensions): Accurately weigh a portion of the suspension, disperse it in the solvent, sonicate, and dilute to a known volume. Filter the solution through a 0.45 µm filter before injection.[2]
4. Data Analysis:
-
Identify the peaks of the benzimidazole derivatives in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each derivative in the sample by comparing the peak area with the corresponding calibration curve constructed from the working standard solutions. The correlation coefficients for the calibration curves should be in the range of 0.9997 - 0.9999 for a linear response.[1][2]
Quantitative Data Summary: HPLC
| Benzimidazole Derivative | Column | Mobile Phase System | Detection Wavelength (nm) | Correlation Coefficient (r²) | Reference |
| Albendazole | Nucleosil C8 | Gradient: ACN/H₂O/H₃PO₄ | 254 | > 0.999 | [1][2] |
| Fenbendazole | Nucleosil C8 | Gradient: ACN/H₂O/H₃PO₄ | 254 | > 0.999 | [1][2] |
| Mebendazole | Nucleosil C8 | Gradient: ACN/H₂O/H₃PO₄ | 254 | > 0.999 | [1][2] |
| Oxfendazole | Nucleosil C8 | Gradient: ACN/H₂O/H₃PO₄ | 288 | > 0.999 | [1][2] |
| 18 Benzimidazoles | Xbridge C18 | Gradient: ACN/Ammonium Acetate | 298, 312, 254, 290 | > 0.997 |
Spectrometric Methods: Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a powerful tool for the structural elucidation and sensitive detection of benzimidazole derivatives. Electron impact (EI) and electrospray ionization (ESI) are commonly used ionization techniques.
Application Note:
Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of benzimidazole derivatives, which aids in their identification and structural confirmation.[5][6][7] The fragmentation pathways are often characterized by the cleavage of substituents on the benzimidazole core.[7] High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments.[8]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
This protocol provides a general procedure for the analysis of benzimidazole derivatives using EI-MS.
1. Instrumentation:
-
A mass spectrometer equipped with an electron impact ionization source.
-
Direct insertion probe or a GC inlet system.
2. MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the benzimidazole derivative and its fragments (e.g., m/z 50-500).
3. Sample Preparation:
-
Dissolve the purified benzimidazole derivative in a volatile solvent (e.g., methanol, chloroform).
-
Introduce the sample into the ion source via a direct insertion probe or by injecting the solution into a GC-MS system.
4. Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to elucidate the structure. Common fragmentation pathways for 2-substituted benzimidazoles include the loss of the substituent and cleavage of the imidazole ring.[7]
Quantitative Data Summary: Mass Spectrometry
Due to the qualitative nature of fragmentation patterns, a table of quantitative data is less common. However, key fragment ions observed for specific benzimidazole derivatives can be summarized.
Spectroscopic Methods
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy are indispensable for the structural characterization and quantitative analysis of benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including benzimidazole derivatives. ¹H and ¹³C NMR are routinely used.
¹H NMR provides information about the number, environment, and connectivity of protons in the molecule.[9][10][11] The chemical shifts of the aromatic protons on the benzene ring and the N-H proton of the imidazole ring are characteristic. ¹³C NMR provides information about the carbon skeleton of the molecule.[12][13] 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the complete connectivity of the molecule.
1. Instrumentation:
2. Sample Preparation:
-
Dissolve 5-10 mg of the purified benzimidazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[8][9]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
3. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
4. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.
Quantitative Data Summary: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 2-Phenyl-1H-benzimidazole[8] | 2-(4-Hydroxyphenyl)-1H-benzimidazole[8] | 2-(2-Chlorophenyl)-1H-benzimidazole[8] |
| NH (imidazole) | 12.91 (s, 1H) | 12.65 (s, 1H) | 12.73 (s, 1H) |
| Aromatic CH | 8.21 (d, 2H), 7.69-7.52 (m, 5H), 7.22 (m, 2H) | 9.96 (s, 1H, OH), 8.01 (d, 2H), 7.53 (s, 2H), 7.16 (dd, 2H), 6.92 (d, 2H) | 7.92 (dd, 1H), 7.67 (dd, 2H), 7.57-7.52 (m, 3H), 7.25 (s, 2H) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
The FTIR spectrum of a benzimidazole derivative will show characteristic absorption bands for the N-H, C=N, C=C, and C-H bonds.[15][16] The position of the N-H stretching vibration can provide information about hydrogen bonding.
1. Instrumentation:
-
FTIR spectrometer.
2. Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
3. Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
4. Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Quantitative Data Summary: Characteristic FTIR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | Typical Wavenumber Range | Reference |
| N-H | Stretching | 3450 - 3200 | [12][16] |
| C-H (aromatic) | Stretching | 3100 - 3000 | [15] |
| C=N (imidazole) | Stretching | 1630 - 1580 | [8][15] |
| C=C (aromatic) | Stretching | 1600 - 1450 | [15] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and cost-effective technique for the quantitative analysis of benzimidazole derivatives in solution.
Benzimidazole derivatives typically exhibit strong UV absorption due to the π-π* transitions of the aromatic system. The position of the absorption maximum (λmax) and the molar absorptivity are characteristic of the specific derivative and can be used for quantification based on the Beer-Lambert law.
1. Instrumentation:
-
UV-Vis spectrophotometer.
2. Sample Preparation:
-
Prepare a stock solution of the benzimidazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
3. Data Acquisition:
-
Record the UV-Vis spectrum of each standard solution over a suitable wavelength range (e.g., 200-400 nm) to determine the λmax.
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
4. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the benzimidazole derivative in the sample solution from the calibration curve.
Quantitative Data Summary: UV-Vis Absorption Maxima (λmax)
| Benzimidazole Derivative | Solvent | λmax (nm) | Reference |
| Omeprazole | Neutral medium | 720-730 (after reaction) | |
| Lansoprazole | Neutral medium | 720-730 (after reaction) | |
| Pantoprazole | Neutral medium | 720-730 (after reaction) | |
| A-B Probe | Aqueous System | 265 | |
| Compound 3 | Aqueous System | 303 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Benzimidazole Derivative Characterization
Caption: General experimental workflow for the synthesis and characterization of benzimidazole derivatives.
Signaling Pathway: Mechanism of Action of Anthelmintic Benzimidazoles
Caption: Inhibition of microtubule polymerization by anthelmintic benzimidazoles, leading to parasite death.[3][7]
Signaling Pathway: Mechanism of Action of Omeprazole (Proton Pump Inhibitor)
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Albendazole - Wikipedia [en.wikipedia.org]
- 8. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 9. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 11. ClinPGx [clinpgx.org]
- 12. Comparison of inhibition of polymerisation of mammalian tubulin and helminth ovicidal activity by benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 14. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions of Caenorhabditis elegans β-tubulins with the microtubule inhibitor and anthelmintic drug albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijraset.com [ijraset.com]
Application Notes and Protocols: 4-tert-butyl-2-methyl-1H-benzimidazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 4-tert-butyl-2-methyl-1H-benzimidazole as a key intermediate in the development of novel organic molecules. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The introduction of a tert-butyl group at the 4-position and a methyl group at the 2-position offers a unique substitution pattern that can be exploited to fine-tune the physicochemical and pharmacological properties of target molecules.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Phillips condensation reaction. This method involves the cyclocondensation of a substituted o-phenylenediamine with a carboxylic acid. In this case, 4-tert-butyl-o-phenylenediamine is reacted with acetic acid.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Phillips Condensation
This protocol is a representative procedure adapted from established methods for the synthesis of 2-methylbenzimidazoles.
Materials:
-
4-tert-butyl-o-phenylenediamine
-
Glacial acetic acid
-
Water
-
10% Sodium hydroxide solution
-
Activated carbon (decolorizing)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottomed flask, combine 4-tert-butyl-o-phenylenediamine (1 equivalent) and glacial acetic acid (1.5 to 2 equivalents).
-
Heat the reaction mixture at 100°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, slowly add 10% aqueous sodium hydroxide solution with stirring until the mixture is alkaline (pH > 7).
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude product from a suitable solvent system, such as aqueous ethanol. The use of activated carbon during recrystallization can help to remove colored impurities.
-
Dry the purified crystals under vacuum to obtain this compound.
Quantitative Data
| Parameter | Value (for 2-methyl-1H-benzimidazole) | Reference |
| Yield | 68-85% | --INVALID-LINK-- |
| Melting Point | 172-174 °C | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| ¹H NMR | See reference for detailed spectrum | --INVALID-LINK-- |
| ¹³C NMR | See reference for detailed spectrum | --INVALID-LINK-- |
Application of this compound as a Building Block
The synthesized this compound can be readily functionalized at the N-1 position of the imidazole ring, making it a valuable building block for creating a library of derivatives. Common derivatization reactions include N-alkylation and N-arylation (e.g., Suzuki-Miyaura coupling).
Workflow for Derivatization:
Caption: Derivatization pathways for this compound.
Experimental Protocol: N-Alkylation
This is a general procedure for the N-alkylation of benzimidazoles.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as DMF or acetonitrile in a round-bottomed flask.
-
Add a base (1.1 to 1.5 equivalents), such as potassium carbonate or sodium hydride, to the solution and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-alkylated derivative.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure for the N-arylation of benzimidazoles via Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the aryl boronic acid (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-arylated benzimidazole.
Potential Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific biological activities of this compound and its derivatives would require dedicated screening. However, based on the activities of structurally similar benzimidazoles, it is plausible that derivatives of this building block could interact with various biological targets.
Hypothesized Signaling Pathway Interactions:
References
Application Notes and Protocols for In-Vitro Bioactivity Screening of 4-tert-butyl-2-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This diverse class of heterocyclic compounds has demonstrated a wide range of biological activities, including antimicrobial, antiviral, antifungal, anthelmintic, anti-inflammatory, and anticancer properties.[1][2][3] The specific compound, 4-tert-butyl-2-methyl-1H-benzimidazole, belongs to this promising class. This document provides a detailed protocol for the initial in-vitro screening of its potential bioactivities, focusing on cytotoxicity, antimicrobial effects, and enzyme inhibition. The following protocols are designed to establish a foundational biological profile of the compound, guiding further investigation and development.
Experimental Protocols
A tiered approach is recommended for the in-vitro screening of this compound, starting with cytotoxicity assays to determine the compound's therapeutic window, followed by antimicrobial and enzyme inhibition assays.
Cytotoxicity Screening
The initial assessment of cytotoxicity is crucial to determine the concentration range for subsequent bioactivity assays and to identify any potential as an anticancer agent.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6]
a. Cell Lines: A panel of human cancer cell lines and a normal cell line should be used to assess both anticancer potential and general toxicity.
-
Cancer Cell Lines:
-
Normal Cell Line:
b. Materials:
-
This compound (stock solution in DMSO)
-
Selected cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
c. Protocol:
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 to 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Screening
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial activity.[11][12][13] The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method and the zone of inhibition using the agar well diffusion method.
a. Test Organisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used.
-
Gram-positive Bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa
b. Broth Microdilution Method (for MIC determination):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (microorganism without the compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
c. Agar Well Diffusion Method (for Zone of Inhibition):
-
Prepare agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and uniformly spread a standardized inoculum of the test microorganism on the surface.
-
Create wells (6 mm in diameter) in the agar using a sterile borer.
-
Add a specific volume (e.g., 100 µL) of different concentrations of the test compound solution into the wells.
-
A well with the solvent and another with a standard antibiotic serve as negative and positive controls, respectively.
-
Incubate the plates under the same conditions as the broth microdilution method.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Enzyme Inhibition Screening
Many benzimidazole derivatives have been reported to inhibit specific enzymes, suggesting their potential in treating various diseases.[9][10][15] Urease and lipase are two examples of enzymes that can be targeted.
a. Urease Inhibition Assay: Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria and in agriculture.[9][10]
-
Prepare a reaction mixture containing urease enzyme solution and a buffer (e.g., phosphate buffer, pH 7.0).
-
Add different concentrations of this compound to the reaction mixture and incubate for a specific period.
-
Initiate the enzymatic reaction by adding urea as the substrate.
-
The amount of ammonia produced is determined spectrophotometrically by measuring the formation of indophenol.
-
Thiourea can be used as a standard inhibitor.[10]
-
Calculate the percentage of inhibition and the IC50 value.
b. Lipase Inhibition Assay: Lipase inhibitors are investigated for their potential in the management of obesity.[15]
-
Prepare a reaction mixture containing pancreatic lipase and a buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Add different concentrations of the test compound and incubate.
-
Start the reaction by adding a substrate such as p-nitrophenyl butyrate.
-
The enzymatic activity is determined by measuring the release of p-nitrophenol spectrophotometrically at 405 nm.
-
Orlistat can be used as a standard inhibitor.[15]
-
Calculate the percentage of inhibition and the IC50 value.
Data Presentation
Quantitative data from the in-vitro screening should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound (IC50 in µM)
| Cell Line | IC50 (µM) |
| Cancer Cell Lines | |
| MCF-7 | [Insert Value] |
| HCT-116 | [Insert Value] |
| A549 | [Insert Value] |
| HepG-2 | [Insert Value] |
| Normal Cell Line | |
| HEK-293 | [Insert Value] |
| Positive Control | |
| Doxorubicin (MCF-7) | [Insert Value] |
Table 2: Antimicrobial Activity of this compound
| Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) at [X] µg/mL |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | [Insert Value] | [Insert Value] |
| Bacillus subtilis | [Insert Value] | [Insert Value] |
| Gram-negative Bacteria | ||
| Escherichia coli | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa | [Insert Value] | [Insert Value] |
| Fungi | ||
| Candida albicans | [Insert Value] | [Insert Value] |
| Aspergillus niger | [Insert Value] | [Insert Value] |
| Positive Controls | ||
| Ciprofloxacin (E. coli) | [Insert Value] | [Insert Value] |
| Fluconazole (C. albicans) | [Insert Value] | [Insert Value] |
Table 3: Enzyme Inhibitory Activity of this compound (IC50 in µM)
| Enzyme | IC50 (µM) |
| Urease | [Insert Value] |
| Lipase | [Insert Value] |
| Positive Controls | |
| Thiourea (Urease) | [Insert Value] |
| Orlistat (Lipase) | [Insert Value] |
Visualizations
Diagrams illustrating the experimental workflow and a potential signaling pathway can aid in the conceptual understanding of the screening process and the compound's mechanism of action.
Caption: Experimental workflow for in-vitro bioactivity screening.
Caption: Potential inhibition of a pro-survival signaling pathway.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
Application of Benzimidazole Derivatives in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, has emerged as a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines. This structural feature allows benzimidazole derivatives to interact with a wide range of biological targets, making them a focal point in the discovery of novel therapeutic agents.[1] In the realm of oncology, benzimidazole-based compounds have demonstrated significant potential, exhibiting a broad spectrum of anticancer activities through various mechanisms of action.[2] These mechanisms include the inhibition of key enzymes involved in cancer progression, disruption of cellular division, and induction of programmed cell death. This document provides a comprehensive overview of the application of benzimidazole derivatives in anticancer drug discovery, complete with detailed experimental protocols for their evaluation and a summary of their activity.
Mechanisms of Anticancer Activity
Benzimidazole derivatives exert their anticancer effects by targeting multiple cellular pathways and processes critical for cancer cell survival and proliferation. The primary mechanisms are detailed below.
Kinase Inhibition
Many benzimidazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer.[3] By blocking the activity of these kinases, they can interrupt signaling pathways that promote cell growth, proliferation, and survival. Some benzimidazole derivatives are multi-target kinase inhibitors, which can be advantageous in overcoming drug resistance.[3]
Signaling Pathway of Kinase Inhibition by Benzimidazole Derivatives
Caption: Kinase inhibition by benzimidazole derivatives.
Tubulin Polymerization Inhibition
A significant number of benzimidazole derivatives, including repurposed anthelmintic drugs like mebendazole and albendazole, function as microtubule-targeting agents.[4] They bind to β-tubulin, disrupting the dynamic process of microtubule polymerization and depolymerization.[5] This interference with microtubule function leads to mitotic arrest, blocking cell division and ultimately inducing apoptosis in rapidly dividing cancer cells.
Workflow for Tubulin Polymerization Inhibition Assay
Caption: Experimental workflow for tubulin polymerization assay.
Induction of Apoptosis
Benzimidazole derivatives can trigger apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of key apoptosis-regulating proteins, such as increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[7]
Signaling Pathway of Apoptosis Induction by Benzimidazole Derivatives
Caption: Intrinsic pathway of apoptosis induction.
PARP and Topoisomerase Inhibition
Certain benzimidazole derivatives have been developed as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[8][9] By inhibiting PARP, these compounds can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects (e.g., BRCA mutations), resulting in synthetic lethality. Additionally, some benzimidazoles act as topoisomerase inhibitors, interfering with the function of enzymes that are essential for DNA replication and transcription.[10][11] This leads to DNA strand breaks and subsequent cell death.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected benzimidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | Melanoma, Lung Cancer | Not specified | |
| Albendazole | Glioblastoma, Colorectal Cancer, Melanoma | Not specified | |
| Fenbendazole | Lung, Pancreatic Cancer | Not specified | |
| Nocodazole | Leukemia | Not specified | |
| Veliparib (PARP Inhibitor) | Various cancers (preclinical) | Not specified | |
| Compound 4f | Leukemia, Melanoma, Ovarian, Prostate, Breast, Colon, CNS, Non-small cell lung cancer | Not specified | |
| Compound 5l | 60 human cancer cell lines | 0.43 - 7.73 | |
| Compound 8I | K562 (Leukemia), HepG-2 (Hepatocellular carcinoma) | 2.68, 8.11 | |
| Compounds 10 and 13 | MDA-MB-231, SKOV3, A549 | Not specified | [12] |
| Compounds 7n and 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | |
| Compound 12b | A2780/T (Paclitaxel-resistant), A2780S (Parental) | 0.0097, 0.0062 | [13] |
| Compound 7c | A-549, NCI-H460 (Lung cancer) | 0.63, 0.99 | [14] |
| Compounds 6i and 10e | MCF-7 (Breast cancer) | 0.028, 0.024 | [15] |
| Derivative | Target | IC50/Ki (nM) | Reference |
| Veliparib | PARP-1 | 5.2 (Ki) | |
| Veliparib | PARP-2 | 2.9 (Ki) | |
| 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide (78) | PARP | 1.6 (Ki) | [16] |
| 2-phenyl-1H-benzimidazole-4-carboxamide (23) | PARP | 15 (Ki) | [16] |
| 2-(3-methoxyphenyl)-1H-benzimidazole-4-carboxamide (44) | PARP | 6 (Ki) | [16] |
| 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide (45) | PARP | 6 (Ki) | [16] |
| Compound 7n | Tubulin Polymerization | 5050 | |
| Compounds 6i and 10e | EGFR Kinase | 78, 73 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of benzimidazole derivatives.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.[17]
-
Drug Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the drug solutions at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.[17]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][18]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1][19]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the cell membrane has been compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzimidazole derivative at the desired concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20] To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[20]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis
Principle: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the benzimidazole derivative as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[2]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, showing peaks corresponding to the G0/G1, S, and G2/M phases.
Tubulin Polymerization Assay
Principle: This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (measured as absorbance at 340 nm) or by an increase in fluorescence of a reporter dye that incorporates into the microtubules.
Protocol (Fluorescence-based):
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute purified tubulin to 2-3 mg/mL in a general tubulin buffer.[6][12]
-
Reaction Setup: In a pre-warmed 96-well plate, add the benzimidazole derivative at various concentrations.[6]
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Measurement: Immediately measure the increase in fluorescence at an excitation of ~360 nm and emission of ~420-450 nm at 37°C, taking readings every minute for 60-90 minutes.[6][21]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC50 for inhibition of tubulin polymerization can be determined from the dose-response curves.
Topoisomerase I Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10X topoisomerase I reaction buffer, and sterile water.[7][9]
-
Inhibitor Addition: Add the benzimidazole derivative at various concentrations to the reaction tubes. Include a no-enzyme control, an enzyme-only control, and a positive control inhibitor (e.g., camptothecin).[22]
-
Enzyme Addition: Add purified human topoisomerase I to all tubes except the no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[9]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA.[7]
-
Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.[7]
-
Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.
PARP Inhibition Assay
Principle: This assay measures the activity of PARP-1 by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Protocol (Cell-based):
-
Cell Treatment: Treat cancer cells with the benzimidazole derivative at a range of concentrations for a specified time (e.g., 1 hour).[23]
-
Cell Lysis: Harvest and lyse the cells in a PARP lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
PARP Reaction: In a 96-well plate coated with histones, add the cell lysates (containing PARP) along with a reaction cocktail containing biotinylated NAD+. Incubate to allow the PARP reaction to proceed.
-
Detection: Wash the wells and add streptavidin-HRP, followed by a chemiluminescent substrate.[23]
-
Measurement: Measure the luminescence using a microplate reader.[23]
-
Data Analysis: A decrease in the luminescent signal indicates inhibition of PARP activity. Calculate the IC50 value from the dose-response curve.
Conclusion and Future Directions
Benzimidazole derivatives represent a highly promising class of compounds in the field of anticancer drug discovery. Their versatility, allowing them to target a wide array of cancer-related pathways, underscores their therapeutic potential. The repurposing of existing benzimidazole-based drugs, such as anthelmintics, offers an accelerated and cost-effective approach to developing new cancer therapies. Future research should focus on the rational design of novel benzimidazole derivatives with improved potency, selectivity, and pharmacokinetic properties.[24] The use of structure-activity relationship (SAR) studies and computational modeling will be instrumental in this endeavor.[24] Furthermore, exploring combination therapies, where benzimidazole derivatives are used in conjunction with other anticancer agents, may help to overcome drug resistance and enhance therapeutic efficacy. Continued investigation into the diverse mechanisms of action of these compounds will undoubtedly pave the way for the development of the next generation of targeted and effective cancer treatments.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 5. researchgate.net [researchgate.net]
- 6. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corefacilities.iss.it [corefacilities.iss.it]
- 9. inspiralis.com [inspiralis.com]
- 10. researchhub.com [researchhub.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. kumc.edu [kumc.edu]
- 17. bitesizebio.com [bitesizebio.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 21. Tubulin in vitro polymerization assay [bio-protocol.org]
- 22. topogen.com [topogen.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-tert-butyl-2-methyl-1H-benzimidazole as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in coordination chemistry and drug development. Their structural similarity to naturally occurring nucleotides allows them to interact with various biological macromolecules. The introduction of specific substituents onto the benzimidazole core, such as a tert-butyl group at the 4-position and a methyl group at the 2-position, can significantly modify the ligand's steric and electronic properties. These modifications, in turn, influence the geometry, stability, and reactivity of the resulting metal complexes. This document provides an overview of the applications of 4-tert-butyl-2-methyl-1H-benzimidazole as a ligand, along with generalized protocols for its synthesis and the preparation of its coordination compounds. While specific data for this exact ligand is limited in publicly available literature, the protocols and data presented herein are based on established methods for structurally similar benzimidazole derivatives and serve as a comprehensive guide for researchers.
Synthesis of this compound
The synthesis of 2-alkyl-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The following is a general protocol adapted for the synthesis of the title compound.
Experimental Protocol: Ligand Synthesis
Materials:
-
3-tert-butyl-benzene-1,2-diamine
-
Acetic acid
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10%)
-
Ethanol
-
Activated charcoal
-
Round-bottom flask
-
Reflux condenser
-
Beakers, separating funnel, and other standard laboratory glassware
-
Filtration apparatus
-
pH paper
Procedure:
-
In a 250 mL round-bottom flask, place a solution of 3-tert-butyl-benzene-1,2-diamine (0.1 mol) in 4 M hydrochloric acid (60 mL).
-
Add glacial acetic acid (0.1 mol) to the mixture.
-
Attach a reflux condenser and heat the mixture at 100°C for approximately 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the dropwise addition of a 10% sodium hydroxide solution until a pH of approximately 7 is reached. This will precipitate the crude product.
-
Collect the precipitate by filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
For purification, recrystallize the crude product from a suitable solvent, such as ethanol. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated charcoal to decolorize the solution, and heat for a few minutes.
-
Hot-filter the solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization: The synthesized ligand should be characterized by standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Coordination Chemistry and Complex Synthesis
This compound can act as a monodentate ligand, coordinating to metal ions through the imine nitrogen atom of the imidazole ring. The presence of the tert-butyl group can influence the steric environment around the metal center, potentially leading to complexes with unique geometries and reactivity.
Experimental Protocol: Synthesis of a Generic Metal(II) Complex
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Zn(CH₃COO)₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (20 mL) in a round-bottom flask with stirring.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in ethanol (10 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
A change in color or the formation of a precipitate may be observed upon addition of the metal salt.
-
Attach a reflux condenser and heat the reaction mixture at reflux for 2-4 hours.
-
Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, the solvent volume can be reduced under vacuum to induce crystallization/precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over a suitable drying agent.
Characterization of the Metal Complex: The resulting complex should be characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and, if possible, single-crystal X-ray diffraction to determine its composition, coordination mode, and geometry.
Data Presentation
The following tables present representative quantitative data for benzimidazole-based ligands and their metal complexes. This data is intended to provide an indication of the expected values for complexes of this compound.
Table 1: Representative Spectroscopic Data for Benzimidazole Ligands and their Metal Complexes
| Compound/Complex Type | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (ppm) -NH proton | UV-Vis λ_max (nm) (Ligand) | UV-Vis λ_max (nm) (Complex) |
| Generic Benzimidazole Ligand | ~1630 | ~12.5 | ~275, ~285 | - |
| [Cu(L)₂Cl₂] | ~1610 | Disappears or shifts | - | ~300, ~650 (d-d) |
| [Co(L)₂(NO₃)₂] | ~1615 | Disappears or shifts | - | ~310, ~580 (d-d) |
| [Zn(L)₂(OAc)₂] | ~1612 | Disappears or shifts | - | ~280, ~290 |
Note: L represents a generic 2-substituted benzimidazole ligand. The shift in the C=N stretching frequency to a lower wavenumber upon complexation is indicative of coordination through the imine nitrogen. The disappearance or significant shift of the -NH proton signal in the ¹H NMR spectrum also supports coordination.
Table 2: Representative Biological Activity Data for Benzimidazole-Metal Complexes
| Complex Type | Anticancer Activity IC₅₀ (µM) vs. MCF-7 | Antimicrobial Activity MIC (µg/mL) vs. S. aureus | Antimicrobial Activity MIC (µg/mL) vs. E. coli |
| [Cu(L)₂Cl₂] | 10-50 | 25-100 | 50-200 |
| [Co(L)₂Cl₂] | 20-80 | 50-150 | 100-250 |
| [Zn(L)₂Cl₂] | 30-100 | 100-200 | 150-300 |
| Cisplatin (Reference) | ~5-15 | - | - |
| Ciprofloxacin (Reference) | - | ~0.5-2 | ~0.015-0.12 |
Note: IC₅₀ (half-maximal inhibitory concentration) values are indicative of anticancer activity, with lower values representing higher potency. MIC (minimum inhibitory concentration) values represent antimicrobial activity, with lower values indicating greater efficacy. Data is generalized from various reports on benzimidazole-metal complexes.
Applications in Drug Development and Catalysis
Anticancer and Antimicrobial Activity
Metal complexes of benzimidazole derivatives are widely investigated for their potential as therapeutic agents.[1] The coordination of the benzimidazole ligand to a metal center can enhance its biological activity through various mechanisms, including facilitating transport into the cell and interaction with biological targets like DNA and enzymes.[2] The lipophilicity introduced by the tert-butyl group in this compound may improve cell membrane permeability, potentially leading to enhanced cytotoxic or antimicrobial effects of its metal complexes.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complexes dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test complexes in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test complexes. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Catalytic Applications
Benzimidazole-metal complexes have also shown promise as catalysts in various organic transformations. For instance, ruthenium-benzimidazole complexes have been used for the catalytic oxidation of alcohols.[3] The specific steric and electronic environment provided by the this compound ligand could impart unique selectivity and activity to its metal complexes in catalytic reactions.
Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
Materials:
-
Synthesized metal complex (e.g., a Ru(III) complex of this compound)
-
Benzyl alcohol
-
An oxidant (e.g., hydrogen peroxide)
-
A suitable solvent (or solvent-free conditions)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
In a reaction vessel, place the catalyst (e.g., 1 mol%), benzyl alcohol (1 mmol), and the oxidant (e.g., 2 mmol).
-
If using a solvent, add it at this stage.
-
Stir the reaction mixture at a specific temperature (e.g., 80°C) for a designated time (e.g., 6 hours).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction mixture, and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the product (benzaldehyde) by column chromatography if necessary.
-
Calculate the conversion and yield based on the GC analysis.
Visualizations
The following diagrams illustrate generalized workflows and relationships relevant to the application of this compound in coordination chemistry.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing Antimicrobial Effects of Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the antimicrobial properties of benzimidazole derivatives. The protocols outlined below are established methods for determining antimicrobial susceptibility and efficacy against a range of microbial pathogens.
Introduction to Benzimidazoles and their Antimicrobial Potential
Benzimidazoles are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] Their structural similarity to purine nucleosides allows them to interact with various biopolymers in living systems.[1][4] This has led to the development of benzimidazole-based drugs with antiviral, antifungal, antibacterial, and antiparasitic properties.[1][5][6] The antimicrobial efficacy of benzimidazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms.[5][7][8][9]
Mechanisms of Antimicrobial Action
The antimicrobial effects of benzimidazoles are diverse and target-specific. Understanding these mechanisms is crucial for the rational design of new derivatives and for interpreting experimental results.
Antifungal Mechanism: The primary mode of action for many antifungal benzimidazoles is the inhibition of microtubule polymerization by binding to β-tubulin.[5][7][8] This disruption of the cytoskeleton interferes with cell division, intracellular transport, and maintenance of cell shape, ultimately leading to fungal cell death.[5][7] Some benzimidazole compounds also inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]
Antibacterial Mechanism: In bacteria, benzimidazoles can exhibit multiple mechanisms of action:
-
Inhibition of Nucleic Acid Synthesis: Due to their structural resemblance to purines, benzimidazole derivatives can act as competitive inhibitors in nucleic acid synthesis, leading to cell damage and death.[9]
-
Inhibition of Folate Biosynthesis: Some derivatives interfere with the synthesis of folate, an essential cofactor for bacterial growth.[9]
-
Inhibition of DNA Gyrase: Certain benzimidazole compounds can inhibit DNA gyrase, an enzyme crucial for DNA replication and repair, thereby preventing bacterial cell division.[9]
-
Disruption of Cell Wall Synthesis: Some benzimidazoles can form covalent adducts with penicillin-binding proteins (PBPs), which are bacterial transpeptidases involved in cell wall biosynthesis. This leads to cell wall decomposition and lysis.[5]
Signaling Pathway Diagram: Antifungal Action of Benzimidazoles
Caption: Antifungal mechanism of benzimidazoles.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the antimicrobial activity of benzimidazole compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] The broth microdilution method is a standard technique for determining MIC values.[12][13][14]
Objective: To determine the lowest concentration of a benzimidazole compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test benzimidazole compounds
-
96-well microtiter plates (U-bottom)[12]
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer
-
Incubator
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight in the appropriate broth medium.[15]
-
Dilute the overnight culture to achieve a standardized cell density, typically corresponding to a 0.5 McFarland turbidity standard (approximately 1 x 10⁸ CFU/mL for bacteria).[11][15]
-
Further dilute the standardized suspension to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test medium.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the benzimidazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.[10]
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.[11]
-
Include a positive control (inoculum without compound) and a negative control (broth medium only).[11]
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-24 hours for most bacteria).[11]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
-
Optionally, use a plate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify growth inhibition.
-
Experimental Workflow: MIC Assay
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[16][17] It involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism.[18]
Objective: To qualitatively assess the susceptibility of a bacterial strain to a benzimidazole compound.
Materials:
-
Test benzimidazole compounds
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[15]
-
-
Inoculation of Agar Plate:
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension to create a lawn of bacteria.[15]
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the benzimidazole compound.
-
Aseptically place the impregnated disks on the surface of the inoculated agar plate, ensuring firm contact.[19]
-
Include a control disk with the solvent used to dissolve the compound.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-24 hours.[20]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[19]
-
The size of the zone of inhibition is indicative of the susceptibility of the bacteria to the compound.[17] Larger zones suggest greater susceptibility.
-
Biofilm Inhibition Assay
Bacterial biofilms are communities of microorganisms attached to a surface and are often associated with increased resistance to antimicrobial agents. This assay determines the ability of a compound to prevent biofilm formation.[21][22]
Objective: To quantify the inhibitory effect of a benzimidazole compound on bacterial biofilm formation.
Materials:
-
Test benzimidazole compounds
-
96-well flat-bottom microtiter plates
-
Bacterial strains known to form biofilms
-
Appropriate broth medium
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or 30% acetic acid[23]
-
Plate reader
Procedure:
-
Preparation of Inoculum and Compound Dilutions:
-
Prepare a bacterial inoculum and serial dilutions of the benzimidazole compound in the broth medium within the wells of a 96-well plate, similar to the MIC assay.
-
-
Biofilm Formation:
-
Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).[23]
-
-
Washing and Staining:
-
Solubilization and Quantification:
-
Wash away the excess crystal violet and allow the plate to dry.
-
Solubilize the stained biofilm by adding ethanol or acetic acid to each well.[23]
-
Measure the absorbance of the solubilized crystal violet using a plate reader at a wavelength of approximately 570-595 nm.[23] The absorbance is proportional to the amount of biofilm formed.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each compound concentration compared to the untreated control.
-
Logical Relationship Diagram: Biofilm Inhibition Assay
Caption: Logical flow of the biofilm inhibition assay.
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) |
| BZ-01 | Staphylococcus aureus ATCC 25923 | 16 |
| BZ-01 | Escherichia coli ATCC 25922 | 64 |
| BZ-01 | Candida albicans ATCC 90028 | 8 |
| BZ-02 | Staphylococcus aureus ATCC 25923 | 32 |
| BZ-02 | Escherichia coli ATCC 25922 | >128 |
| BZ-02 | Candida albicans ATCC 90028 | 4 |
| Control Drug | Staphylococcus aureus ATCC 25923 | 2 |
| Control Drug | Escherichia coli ATCC 25922 | 4 |
| Control Drug | Candida albicans ATCC 90028 | 1 |
Table 2: Zone of Inhibition for Benzimidazole Derivatives (Kirby-Bauer Test)
| Compound ID | Disk Concentration (µg) | Test Organism | Zone of Inhibition (mm) |
| BZ-01 | 30 | Staphylococcus aureus ATCC 25923 | 18 |
| BZ-01 | 30 | Escherichia coli ATCC 25922 | 10 |
| BZ-02 | 30 | Staphylococcus aureus ATCC 25923 | 15 |
| BZ-02 | 30 | Escherichia coli ATCC 25922 | 0 |
| Control Drug | 30 | Staphylococcus aureus ATCC 25923 | 25 |
| Control Drug | 30 | Escherichia coli ATCC 25922 | 22 |
Table 3: Biofilm Inhibition by Benzimidazole Derivatives
| Compound ID | Concentration (µg/mL) | Test Organism | Biofilm Inhibition (%) |
| BZ-01 | 16 (MIC) | Pseudomonas aeruginosa PAO1 | 65 |
| BZ-01 | 8 (1/2 MIC) | Pseudomonas aeruginosa PAO1 | 42 |
| BZ-02 | 32 (MIC) | Pseudomonas aeruginosa PAO1 | 30 |
| BZ-02 | 16 (1/2 MIC) | Pseudomonas aeruginosa PAO1 | 15 |
| Control Drug | 4 (MIC) | Pseudomonas aeruginosa PAO1 | 90 |
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for the evaluation of the antimicrobial properties of novel benzimidazole compounds. By systematically determining the MIC, assessing susceptibility through disk diffusion, and quantifying biofilm inhibition, researchers can gain valuable insights into the therapeutic potential of these versatile molecules. The provided diagrams and data presentation formats are intended to aid in the clear communication and interpretation of experimental findings.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole Fungicides: Mechanism of Action and Biological Impact | Annual Reviews [annualreviews.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 19. asm.org [asm.org]
- 20. mdpi.com [mdpi.com]
- 21. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 22. researchgate.net [researchgate.net]
- 23. static.igem.org [static.igem.org]
Application Notes and Protocols: 4-tert-butyl-2-methyl-1H-benzimidazole in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases. This document provides detailed application notes and protocols for the investigation of 4-tert-butyl-2-methyl-1H-benzimidazole and its analogs as potential kinase inhibitors.
While specific data for this compound is not extensively available in the public domain, this document leverages data from closely related 2-methyl-benzimidazole derivatives, particularly 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole (2MeTBBi), a known inhibitor of Protein Kinase CK2. The provided protocols for synthesis and biological evaluation can be adapted for the target compound.
Target Kinases and Signaling Pathways
Benzimidazole derivatives have been shown to target a variety of kinases. Two prominent examples are Protein Kinase CK2 and Phosphoinositide 3-kinase (PI3K).
Protein Kinase CK2 (formerly Casein Kinase II) is a serine/threonine-selective protein kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its dysregulation is implicated in many cancers.[1]
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates the cell cycle, promoting cell survival and growth.[2][3][4][5][6] Its aberrant activation is a hallmark of many cancers.
Quantitative Data for Representative Benzimidazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative benzimidazole derivatives against various kinases. This data can serve as a benchmark for evaluating novel compounds like this compound.
| Compound Name | Target Kinase | IC50 / Ki | Cell Line | Reference |
| 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole (2MeTBBi) | CK2 | Not specified | Leukemia cells | [7] |
| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | CK2 | Ki = 40 nM | Jurkat cells | [7] |
| ZSTK474 (a benzimidazole derivative) | PI3K (pan-class I) | Not specified | U87MG xenograft |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1H-benzimidazole Derivatives
This protocol describes a general method for the synthesis of 2-methyl-1H-benzimidazole derivatives via the condensation of an o-phenylenediamine with acetic acid. This can be adapted for the synthesis of this compound by starting with 4-tert-butyl-1,2-phenylenediamine.
Materials:
-
Substituted o-phenylenediamine (e.g., 4-tert-butyl-1,2-phenylenediamine)
-
Glacial acetic acid
-
Hydrochloric acid (4M)
-
Ammonium hydroxide solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in 4M hydrochloric acid.
-
Add glacial acetic acid (1.2 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with ammonium hydroxide solution until a precipitate forms and the pH is approximately 7-8.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-methyl-benzimidazole derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product by NMR, mass spectrometry, and melting point determination.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Purified recombinant target kinase (e.g., CK2, PI3K)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
DMSO (vehicle control)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound and controls in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted test compound, positive control, or vehicle control to the wells of the microplate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add the luminescent kinase assay reagent to each well according to the manufacturer's instructions. This reagent will stop the kinase reaction and measure the remaining ATP.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established knowledge of related benzimidazole derivatives and employing the detailed protocols provided herein, researchers can effectively synthesize, screen, and characterize the inhibitory potential of this and similar compounds against therapeutically relevant kinases. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these molecules for future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 4-tert-butyl-2-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, including anticancer activities. Their structural similarity to purines allows them to interact with various biological targets, leading to the modulation of cellular pathways involved in cancer progression. The compound 4-tert-butyl-2-methyl-1H-benzimidazole is a subject of interest for its potential cytotoxic effects, warranting a systematic evaluation of its impact on cell viability and the underlying mechanisms of action.
This document provides detailed protocols for a panel of cell-based assays to characterize the cytotoxic properties of this compound. The assays described herein are fundamental in preclinical drug discovery and are designed to provide quantitative data on cell viability, membrane integrity, and apoptosis induction.
Key Cytotoxicity Assays
A multi-parametric approach is recommended to comprehensively assess the cytotoxic potential of this compound. The following assays provide a robust platform for initial screening and mechanistic studies:
-
MTT Assay: To evaluate cell metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.
-
Caspase-3/7 Assay: To detect the activation of key executioner caspases in the apoptotic pathway.
Expected Results and Data Presentation
The following tables are illustrative examples of how to present the quantitative data obtained from the described assays. The values are hypothetical and should be replaced with experimental data.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Compared to Vehicle Control) |
| 0.1 | 98.5 ± 2.1 |
| 1 | 92.3 ± 3.5 |
| 10 | 75.6 ± 4.2 |
| 50 | 48.9 ± 3.8 |
| 100 | 21.7 ± 2.9 |
Table 2: Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) |
| 0.1 | 2.1 ± 0.5 |
| 1 | 5.8 ± 1.2 |
| 10 | 18.3 ± 2.1 |
| 50 | 45.7 ± 3.9 |
| 100 | 78.2 ± 4.5 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay
| Concentration of this compound (µM) | Fold Increase in Caspase-3/7 Activity |
| 0.1 | 1.1 ± 0.2 |
| 1 | 1.8 ± 0.4 |
| 10 | 3.5 ± 0.6 |
| 50 | 7.2 ± 0.9 |
| 100 | 12.5 ± 1.3 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a potential signaling pathway that may be affected by this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-tert-butyl-2-methyl-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-tert-butyl-2-methyl-1H-benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the condensation reaction of 4-tert-butyl-1,2-phenylenediamine with acetic acid. This reaction, often carried out at elevated temperatures, is a well-established route for the formation of 2-methylbenzimidazoles. Variations of this method may employ acetic anhydride or acetyl chloride as the acetylating agent.
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly depending on the reaction conditions, including the purity of starting materials, reaction temperature, catalyst, and work-up procedure. Reported yields for analogous 2-methylbenzimidazole syntheses generally range from moderate to excellent (50-95%).[1] Optimization of reaction parameters is crucial for achieving high yields.
Q3: What are the key starting materials for this synthesis?
A3: The primary starting materials are 4-tert-butyl-1,2-phenylenediamine and a source of an acetyl group, most commonly glacial acetic acid.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[1][2] A suitable eluent system, such as ethyl acetate/hexane, can be used to separate the starting material, intermediate species, and the final product. The disappearance of the starting diamine and the appearance of the product spot (visualized under UV light) indicate the progression of the reaction.
Q5: What are the common side reactions that can lower the yield?
A5: Potential side reactions include the formation of N-acetylated intermediates that may not cyclize efficiently, and the formation of polymeric byproducts, especially at excessively high temperatures. Incomplete reaction due to insufficient heating or reaction time is also a common cause of low yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials. 4. Inefficient cyclization. | 1. Increase reaction time and monitor by TLC until the starting material is consumed. 2. Optimize the reaction temperature. Heating under reflux in glacial acetic acid is a common starting point. 3. Ensure the purity of 4-tert-butyl-1,2-phenylenediamine and acetic acid. 4. Consider the use of a catalyst to facilitate the cyclization step. |
| Formation of a Dark-Colored Reaction Mixture | 1. Air oxidation of the phenylenediamine starting material. 2. Decomposition at high temperatures. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessive heating. Maintain a consistent temperature throughout the reaction. |
| Difficulty in Product Isolation/Purification | 1. Presence of unreacted starting materials. 2. Formation of soluble byproducts. 3. Oily product instead of a solid. | 1. After reaction completion, neutralize the excess acetic acid with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product. 2. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography. 3. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Ensure the reaction has gone to completion by extending the reaction time. 2. Optimize the recrystallization solvent system or the gradient for column chromatography to achieve better separation. |
Data Presentation: Effect of Catalysts on Benzimidazole Synthesis
While specific data for this compound is limited, the following table summarizes the effect of various catalysts on the synthesis of analogous benzimidazoles, which can serve as a guide for optimization.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| None (Thermal) | Refluxing in Acetic Acid | 50-70 | [3] |
| Zeolite | Microwave Irradiation | High | [3] |
| ZrOCl₂·8H₂O | Room Temperature | Good to Excellent | [3] |
| Erbium Triflate (Er(OTf)₃) | Conventional Heating (80°C) | >83 | [4] |
| MIL-53(Fe) (MOF) | Solvent-free (80°C) | 86-94 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Thermal Condensation
This protocol is based on the well-established Phillips condensation method.
Materials:
-
4-tert-butyl-1,2-phenylenediamine
-
Glacial Acetic Acid
-
10% Sodium Bicarbonate Solution
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-tert-butyl-1,2-phenylenediamine (1 equivalent).
-
Add glacial acetic acid (5-10 equivalents).
-
Heat the mixture to reflux (around 118 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold 10% sodium bicarbonate solution to neutralize the excess acetic acid.
-
Stir until the effervescence ceases and a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree to troubleshoot low yield in the synthesis of this compound.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
Troubleshooting common side reactions in benzimidazole synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
FAQ 1: My benzimidazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in benzimidazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to incomplete cyclization. Below is a breakdown of potential causes and their corresponding solutions.
Common Causes for Low Yield and Suggested Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1] - Increase Temperature: Gradually increase the reaction temperature. For instance, some reactions show significant yield improvement when the temperature is raised from room temperature to 70-80°C.[2] However, be cautious of higher temperatures which can sometimes lead to increased byproduct formation.[3] |
| Suboptimal Catalyst | - Catalyst Screening: The choice and amount of catalyst are crucial. If you are using a catalyst, ensure it is active and consider screening other catalysts. Common catalysts include p-toluenesulfonic acid (p-TSOH), various metal salts (e.g., LaCl3, ZnFe2O4), and heterogeneous catalysts.[2][4][5] - Optimize Catalyst Loading: The optimal catalyst concentration can vary. For example, in some reactions, increasing the catalyst loading from 5 wt% to 10 wt% can significantly improve the yield.[6] |
| Poor Solvent Choice | - Solvent Screening: The reaction solvent can have a profound impact on the yield. Polar solvents like methanol and ethanol are often effective.[7][8] In some cases, a mixture of solvents, such as CHCl3:MeOH, has been found to be optimal.[9] Solvent-free conditions can also be highly effective and environmentally friendly.[10] |
| Starting Material Quality | - Purity of o-phenylenediamine: The starting o-phenylenediamine can oxidize and darken on storage. It is advisable to use purified o-phenylenediamine for best results.[11] |
| Incomplete Cyclization | - Dehydrating Conditions: The final step of benzimidazole formation is a cyclization with the elimination of water. Ensure your reaction conditions favor this dehydration. In some cases, adding a dehydrating agent or performing the reaction under conditions that remove water (e.g., azeotropic distillation) can be beneficial. |
FAQ 2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is it and how can I prevent it?
The formation of dark, insoluble, and tarry materials is a common issue in organic synthesis, including the synthesis of benzimidazoles.
Understanding and Preventing Tar Formation:
-
Cause: Tar formation is often the result of polymerization or degradation of starting materials or reactive intermediates, especially at high temperatures.[3] The o-phenylenediamine starting material itself can be prone to oxidation and polymerization, leading to colored impurities.
-
Prevention:
-
Temperature Control: Avoid excessively high reaction temperatures. Optimize the temperature to be high enough for the reaction to proceed at a reasonable rate but low enough to minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive starting materials and intermediates.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial.
-
Gradual Addition of Reagents: Adding one reagent slowly to the other can help to control the reaction exotherm and minimize the concentration of reactive intermediates, thereby reducing the likelihood of polymerization.
-
FAQ 3: My reaction is producing a mixture of 1,2-disubstituted and 2-substituted benzimidazoles. How can I improve the selectivity?
The formation of a mixture of N-substituted and N-unsubstituted benzimidazoles is a common problem when using N-substituted o-phenylenediamines or when there is a possibility of in-situ N-alkylation/arylation.
Strategies to Improve Selectivity:
-
Control of Stoichiometry: The molar ratio of the reactants can significantly influence the product distribution. For the synthesis of 2-substituted benzimidazoles, using an excess of the o-phenylenediamine relative to the aldehyde can favor the mono-condensation product.[12]
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the selectivity. For example, in some erbium-catalyzed reactions, switching from a non-polar solvent to ethanol selectively yields the 1,2-disubstituted product.[12]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
-
Protecting Groups: If you are trying to synthesize a 2-substituted benzimidazole and want to avoid N-substitution, you can use a protecting group on one of the nitrogen atoms of the o-phenylenediamine. This protecting group can be removed after the cyclization reaction.
FAQ 4: I suspect over-oxidation of my aldehyde starting material. What are the signs and how can I avoid this?
When using an oxidizing agent to facilitate the cyclization of the intermediate Schiff base, there is a risk of over-oxidation of the aldehyde starting material, especially if it is sensitive.
Managing Oxidation:
-
Choice of Oxidant: Use a milder oxidizing agent. Some powerful oxidants like potassium permanganate can cleave aromatic rings or oxidize sensitive functional groups. Air or molecular oxygen are often sufficient and milder oxidants.
-
Controlled Addition of Oxidant: Add the oxidizing agent slowly and in stoichiometric amounts to avoid having a large excess in the reaction mixture at any given time.
-
Reaction Monitoring: Monitor the reaction closely by TLC to stop it as soon as the starting materials are consumed and before significant degradation of the product occurs.
FAQ 5: I am struggling with the purification of my benzimidazole product. What are the recommended methods?
Purification of benzimidazoles can be challenging due to the presence of polar side products and starting materials. Here are some common purification strategies:
-
Recrystallization: This is often the first method to try for solid products. The choice of solvent is critical. Common solvents for recrystallization of benzimidazoles include ethanol, methanol, water, or mixtures of these.[11][13] The use of decolorizing carbon (Norite) during recrystallization can help to remove colored impurities.[11][13]
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated by acids to form water-soluble salts. This property can be exploited for purification.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The benzimidazole will move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the pure benzimidazole.
-
Filter the solid and wash with water.
-
-
Column Chromatography: If recrystallization and acid-base extraction are not effective, column chromatography on silica gel is a good option. A variety of solvent systems can be used, often mixtures of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or methanol. The optimal solvent system will depend on the polarity of your specific benzimidazole derivative.
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles from Carboxylic Acids
This method involves the condensation of an o-phenylenediamine with a carboxylic acid, typically in the presence of a strong acid.
Materials:
-
o-Phenylenediamine
-
Carboxylic acid (e.g., acetic acid for 2-methylbenzimidazole)
-
Concentrated hydrochloric acid or polyphosphoric acid (PPA)
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the carboxylic acid (1.1-1.5 equivalents).
-
Slowly add concentrated hydrochloric acid (e.g., 4M HCl) or polyphosphoric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of 10% sodium hydroxide solution until the pH is basic.
-
The crude benzimidazole will precipitate. Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Weidenhagen Synthesis of 2-Arylbenzimidazoles from Aldehydes
This method involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., p-TsOH, LaCl3)
-
Solvent (e.g., methanol, ethanol, or DMF)[4]
-
Sodium carbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the aromatic aldehyde (1-1.2 equivalents) in the chosen solvent.[4]
-
Add the catalyst (e.g., 10 mol% of LaCl3 or a catalytic amount of p-TsOH).
-
Stir the reaction mixture at the optimized temperature (which can range from room temperature to 80°C) for the required time (typically 2-6 hours), monitoring by TLC.[2][4]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
Table 1: Effect of Solvent on the Yield of 2-Phenylbenzimidazole
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CHCl3 | NH4Cl | Room Temp. | 4 | 94 | [1] |
| CH3CN | NH4Cl | Room Temp. | 4 | - | [1] |
| MeOH | NH4Cl | Room Temp. | 4 | - | [1] |
| Ether | NH4Cl | Room Temp. | 4 | - | [1] |
| DMF | NH4Cl | Room Temp. | 4 | - | [1] |
| Methanol | Cobalt(II) acetylacetone | Room Temp. | 4 | 97 | [7] |
| Ethanol | Cobalt(II) acetylacetone | Room Temp. | 4 | - | [7] |
| Methanol | - | 60 | 2 | 91 | [8] |
| Ethanol | - | 60 | 2 | - | [8] |
Table 2: Effect of Catalyst on the Yield of 2-Phenyl-1H-benzimidazole
| Catalyst (10 mol%) | Time (min) | Yield (%) | Reference |
| None | 30 | 25 | [2] |
| NH4Cl | 30 | 47 | [2] |
| Yb(OTf)3 | 30 | 60 | [2] |
| FeCl3 | 30 | 40 | [2] |
| ZnFe2O4 | 30 | 92 | [2] |
Visual Troubleshooting Guides
Caption: A general troubleshooting workflow for benzimidazole synthesis.
Caption: Simplified mechanism of the Phillips-Ladenburg synthesis.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 13. ijariie.com [ijariie.com]
Optimization of reaction conditions for condensing o-phenylenediamine with aldehydes
Welcome to the technical support center for the optimization of reaction conditions for condensing o-phenylenediamine with aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the condensation of o-phenylenediamine with an aldehyde?
The reaction proceeds through a condensation to form an unstable benzimidazoline intermediate, which is then oxidized to the final 2-substituted benzimidazole product. The initial condensation involves the formation of an imine linkage between one of the amine groups of o-phenylenediamine and the aldehyde's carbonyl group, followed by intramolecular cyclization with the removal of a water molecule.[1] An oxidizing agent is often required to facilitate the final dehydrogenation step to form the stable aromatic benzimidazole ring.[1][2]
Q2: What are some common catalysts used for this reaction?
A variety of catalysts can be employed to promote the condensation of o-phenylenediamine with aldehydes. These include:
-
Oxidizing agents: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective oxidant.[1][3] Other options include manganese dioxide (MnO2), hydrogen peroxide/hydrochloric acid (H2O2/HCl), and ceric ammonium nitrate (CAN).[1][3]
-
Acid catalysts: Acetic acid and p-toluenesulfonic acid (p-TsOH) are commonly used to promote the reaction.[4][5]
-
Heterogeneous catalysts: Supported gold nanoparticles (e.g., Au/TiO2) have been shown to be efficient catalysts that can be easily recovered and reused.[2]
-
Amino acids: Glycine has been reported as an effective and environmentally friendly catalyst, particularly under microwave conditions.[6]
Q3: How does the choice of solvent affect the reaction outcome?
The solvent can have a significant impact on the reaction yield and rate. A screening of various solvents such as ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane has shown that acetonitrile often provides the best results, leading to higher yields.[1][3] The choice of solvent may also depend on the specific catalyst and reaction conditions being used.
Q4: Can microwave irradiation be used to improve the reaction?
Yes, microwave-assisted synthesis has been shown to be a highly effective method for this condensation.[1][3] It often leads to dramatically reduced reaction times, increased product yields, and enhanced product purities by minimizing unwanted side reactions compared to conventional heating methods.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst or oxidant.- Inappropriate reaction temperature or time.- Unsuitable solvent.- Presence of electron-withdrawing groups on the aldehyde, which can sometimes lead to different products.[7] | - Use a fresh or different catalyst/oxidant. DDQ is a reliable choice.[1]- Optimize the reaction temperature and time. Microwave irradiation can significantly improve yields and reduce reaction times.[1][3]- Screen different solvents; acetonitrile is often a good starting point.[1][3]- For aldehydes with strong electron-withdrawing groups, consider alternative catalytic systems or reaction conditions.[7] |
| Formation of multiple products | - Formation of 1,2-disubstituted benzimidazoles as a side product, where a second molecule of the aldehyde reacts with the nitrogen of the benzimidazole ring.[7]- Undesired side reactions due to harsh reaction conditions. | - Adjust the stoichiometry of the reactants. Using a slight excess of o-phenylenediamine may favor the formation of the monosubstituted product.- Employ milder reaction conditions (e.g., lower temperature, shorter reaction time).- The choice of catalyst can influence selectivity. For instance, specific catalysts can be used to selectively synthesize either the 2-substituted or the 1,2-disubstituted product.[7] |
| Difficulty in product purification | - Presence of unreacted starting materials.- Formation of colored impurities, often due to oxidation of o-phenylenediamine. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[2]- Recrystallization from a suitable solvent system (e.g., methanol/water) is often effective for purification.[1]- Purification of o-phenylenediamine by treating an aqueous solution with sodium dithionite and activated carbon can remove colored impurities before starting the reaction.[8] |
| Reaction is slow | - Low reaction temperature.- Insufficient catalyst loading. | - Increase the reaction temperature or switch to microwave irradiation.[1][3]- Optimize the catalyst loading. For example, with DDQ, 60 mol% was found to be optimal.[3] |
Quantitative Data
Table 1: Effect of Microwave Power on a Model Reaction
Model Reaction: o-phenylenediamine with 4-chlorobenzaldehyde using DDQ in acetonitrile.
| Entry | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | 90 | 5.2 | 89 |
| 2 | 100 | 4.1 | 94 |
| 3 | 120 | 4.1 | 91 |
| 4 | 150 | 3.5 | 85 |
Data adapted from a study utilizing DDQ as the oxidant.[3]
Table 2: Effect of Solvent on a Model Reaction
Model Reaction: o-phenylenediamine with 4-chlorobenzaldehyde using DDQ under microwave irradiation (100W).
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Ethanol | 6.2 | 85 |
| 2 | Methanol | 6.5 | 82 |
| 3 | Acetonitrile | 4.1 | 94 |
| 4 | Ethyl Acetate | 7.3 | 75 |
| 5 | Dichloromethane | 7.5 | 78 |
Data adapted from a study utilizing DDQ as the oxidant.[3]
Table 3: Comparison of Different Catalytic Systems
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | DDQ (60 mol%) | Acetonitrile | Microwave (100W) | 4.1 min | 94 |
| 2 | Au/TiO2 (1 mol%) | CHCl3:MeOH (3:1) | 25 | 2 h | High |
| 3 | Glycine (10 mol%) | Water | Microwave | - | High |
| 4 | Acetic Acid | - | Microwave | - | High |
| 5 | p-TsOH | - | - | - | High |
This table provides a qualitative comparison based on reported high yields in the literature.[2][3][4][5][6]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using DDQ [1]
-
In an open Erlenmeyer flask, prepare a solution of o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol) in a minimal amount of acetonitrile.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.6 mmol).
-
Irradiate the mixture in a microwave oven (e.g., at 100W).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add the reaction mixture dropwise to a mixture of water and ice.
-
Filter the crude solid and wash it with water.
-
Recrystallize the product from a methanol/water (1:1) mixture to obtain the pure 2-substituted benzimidazole.
Protocol 2: Synthesis using Gold Nanoparticle Catalyst [2]
-
Place the Au/TiO2 catalyst (1 mol% Au) in a glass reactor.
-
Add the solvent mixture of CHCl3:MeOH (3:1).
-
Add o-phenylenediamine (0.3 mmol) and the aldehyde (0.3 mmol).
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Monitor the reaction progress using TLC.
-
After completion, centrifuge the mixture to separate the solid catalyst.
-
Wash the catalyst with ethanol.
-
Combine the supernatant and washes, and remove the solvent under reduced pressure to obtain the product.
Visualizations
Caption: Reaction mechanism for benzimidazole synthesis.
Caption: General experimental workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzimidazoles
Welcome to the technical support center for the NMR analysis of substituted benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the interpretation of complex NMR spectra of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do the proton (¹H) and carbon (¹³C) NMR signals for my symmetrically substituted benzimidazole appear doubled or broadened?
A1: This is a classic issue in benzimidazole chemistry and is most often due to the presence of annular tautomerism.[1][2][3] The two nitrogen atoms in the imidazole ring can exchange a proton, leading to two distinct tautomeric forms. If this exchange is slow on the NMR timescale, you will observe separate signals for each tautomer. If the exchange is at an intermediate rate, you will see broadened signals. In cases of rapid exchange, you will observe a single, averaged signal for equivalent positions.
Troubleshooting Steps:
-
Solvent Effects: The rate of tautomeric exchange is highly dependent on the solvent.[4] In nonpolar solvents like CDCl₃, the exchange is often fast, leading to averaged signals. In polar, hydrogen-bond accepting solvents like DMSO-d₆ or HMPA-d₁₈, the exchange can be slowed down, allowing for the observation of distinct tautomers.[1][2][5] Try acquiring spectra in different solvents to observe changes in signal appearance.
-
Temperature Variation: Lowering the temperature of the NMR experiment can slow down the tautomeric exchange rate, potentially resolving broadened signals into sharp peaks for each tautomer.
Q2: I'm having trouble assigning the quaternary carbons C3a and C7a in my 1-substituted benzimidazole. How can I differentiate them?
A2: The assignment of C3a and C7a can be challenging due to their similar electronic environments. The key is to use long-range ¹H-¹³C correlation experiments.
Troubleshooting Steps:
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away.
-
The proton at C7 (H7) will show a correlation to the quaternary carbon at C3a.
-
The proton at C4 (H4) will show a correlation to the quaternary carbon at C7a.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For N-substituted benzimidazoles where a substituent is in close spatial proximity to a specific proton, a NOESY experiment can be decisive. For example, in 1-methylbenzimidazole, a NOE correlation will be observed between the N-methyl protons and H7, confirming the assignment of the adjacent carbons.[5]
Q3: The chemical shifts of the aromatic protons in my substituted benzimidazole are difficult to predict. What are the general trends?
A3: The chemical shifts of the protons on the benzene ring (H4, H5, H6, and H7) are influenced by the electronic nature of the substituents on the benzimidazole core.
General Trends:
-
Electron-Donating Groups (EDGs) on the benzene ring will generally shield the aromatic protons, causing them to resonate at a higher field (lower ppm).
-
Electron-Withdrawing Groups (EWGs) on the benzene ring will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).
-
The proton at C2 is a singlet and its chemical shift is sensitive to the substituent at the 2-position.
Q4: My NH proton signal is not visible in the ¹H NMR spectrum. Is there a problem with my sample?
A4: The absence of the NH proton signal is a common occurrence and is not necessarily indicative of a sample issue.[6]
Possible Reasons and Solutions:
-
Rapid Exchange: The NH proton can undergo rapid exchange with residual water in the NMR solvent or with other exchangeable protons. This can lead to a very broad signal that is indistinguishable from the baseline.
-
Solvent Effects: In solvents like DMSO-d₆, the NH proton is often observable as a broad singlet.[7] If you are using a solvent like CDCl₃, the signal may be more difficult to observe.
-
Deuterium Exchange: If you are using a deuterated solvent that contains exchangeable deuterium (e.g., CD₃OD), the NH proton can be replaced by deuterium, causing the signal to disappear. To confirm the presence of an NH proton, you can add a drop of D₂O to your sample; the NH peak should disappear or decrease in intensity.
Experimental Protocols
Standard ¹H and ¹³C NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified substituted benzimidazole derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary for poorly soluble compounds.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Acquisition: Acquire the NMR spectra on a spectrometer of suitable field strength (e.g., 400 MHz or higher for complex molecules).
Quantitative Data
Table 1: Typical ¹H NMR Chemical Shifts (δ) for Substituted Benzimidazoles in DMSO-d₆
| Proton | Chemical Shift Range (ppm) | Multiplicity |
| NH | 12.0 - 13.0 | br s |
| H2 | 8.1 - 8.3 | s |
| H4/H7 | 7.4 - 7.7 | m |
| H5/H6 | 7.1 - 7.3 | m |
Note: Chemical shifts are highly dependent on the specific substituents present. These are general ranges.
Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Substituted Benzimidazoles
| Carbon | Chemical Shift Range (ppm) in CDCl₃ | Chemical Shift Range (ppm) in DMSO-d₆ |
| C2 | 151 - 156 | 151 - 156 |
| C3a/C7a | 133 - 143 | 135 - 144 |
| C4/C7 | 110 - 121 | 111 - 120 |
| C5/C6 | 121 - 125 | 121 - 124 |
Data compiled from multiple sources.[1][3][7][8][9][10] The exact chemical shifts are sensitive to substitution patterns and solvent.
Visualizations
Caption: Annular tautomerism in the benzimidazole ring system.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Preventing degradation of 4-tert-butyl-2-methyl-1H-benzimidazole during storage
This technical support center provides guidance on the proper storage and handling of 4-tert-butyl-2-methyl-1H-benzimidazole to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid compound (e.g., yellowing) | Oxidation or photodegradation. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dark, and dry place. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) | Presence of degradation products. | Review storage conditions. Potential degradation pathways include oxidation, photodegradation, and hydrolysis. Refer to the FAQ section for common degradation products. Re-purify the compound if necessary. |
| Decreased potency or altered biological activity | Degradation of the active compound. | Quantify the purity of the compound using a validated analytical method (e.g., HPLC-UV). Prepare fresh solutions for experiments and store them appropriately. |
| Poor solubility of the compound in a previously suitable solvent | Formation of less soluble degradation products or polymerization. | Filter the solution to remove any insoluble material. Consider re-purification of the solid compound. Evaluate the solvent for peroxides, as these can accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of benzimidazole derivatives, including this compound, are exposure to light, heat, moisture, and atmospheric oxygen.[1][2][3]
Q2: How does light exposure affect the stability of this compound?
A2: Benzimidazole derivatives are often photosensitive, particularly when in solution.[2][3][4] Exposure to UV or ambient light can catalyze photodegradation reactions, leading to the formation of various byproducts and a loss of purity and potency.[2]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the general chemistry of benzimidazoles, the likely degradation pathways include:
-
Oxidation: The benzimidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or cleavage of the imidazole ring.[5]
-
Photodegradation: Light can induce cleavage of the benzimidazole ring or reactions involving the substituents.[4][6]
-
Hydrolysis: While the core benzimidazole structure is relatively stable to hydrolysis, substituents can be more susceptible, especially under acidic or alkaline conditions. However, the tert-butyl and methyl groups on this specific compound are generally stable to hydrolysis.
Q4: What are the recommended storage conditions for solid this compound?
A4: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1][7] The following conditions are recommended:
-
Temperature: 2-8°C is recommended for long-term storage.
-
Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Q5: How should I store solutions of this compound?
A5: Solutions are more prone to degradation than the solid material.[3][8] For optimal stability, solutions should be:
-
Prepared fresh: Ideally, solutions should be prepared immediately before use.
-
Stored at low temperatures: For short-term storage, refrigerate at 2-8°C. For longer-term storage, store in aliquots at -20°C or -80°C.[8]
-
Protected from light: Use amber vials or wrap containers in aluminum foil.
-
Degassed solvents: Using solvents that have been degassed to remove dissolved oxygen can help prevent oxidation.
Q6: How can I detect and quantify the degradation of my compound?
A6: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for assessing the purity of benzimidazole derivatives and detecting degradation products.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification of volatile degradation products.[3]
Potential Degradation Pathways
References
- 1. lobachemie.com [lobachemie.com]
- 2. researchgate.net [researchgate.net]
- 3. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 4. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole(51-17-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study [mdpi.com]
Technical Support Center: Refining Bioassay Protocols with Benzimidazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in bioassays involving benzimidazole compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of benzimidazole compounds in experimental settings.
Q1: What are the most common reasons for variability in bioassays with benzimidazole compounds?
Variability in bioassays with benzimidazole compounds can arise from several factors:
-
Poor Solubility: Many benzimidazole derivatives have low aqueous solubility, which can lead to precipitation in assay media and inaccurate concentration measurements.[1][2]
-
Compound Stability: The stability of benzimidazole compounds can be influenced by storage conditions, solvent, and pH. Degradation of the compound can lead to reduced activity and inconsistent results.[3][4]
-
Interaction with Assay Components: Benzimidazoles can interact with components of the culture medium, such as serum proteins, which can affect their bioavailability and activity.[5][6]
-
Cell Line-Specific Effects: The response to a benzimidazole compound can vary significantly between different cell lines due to differences in metabolic activity and target expression.[7][8][9]
-
Protocol Inconsistencies: Minor variations in experimental protocols, such as incubation times, cell seeding densities, and reagent concentrations, can contribute to significant variability.[10][11]
Q2: How can I improve the solubility of my benzimidazole compound in aqueous assay media?
Low solubility is a common challenge with benzimidazole compounds.[1][2] Here are some strategies to improve solubility:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of benzimidazoles.[1][3] However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
pH Adjustment: The solubility of benzimidazoles can be pH-dependent. Adjusting the pH of the assay medium may improve solubility, but it's crucial to ensure the pH remains within the optimal range for cell viability and compound activity.
-
Use of Solubilizing Agents: Complexation with agents like povidone has been shown to increase the solubility and bioavailability of some benzimidazole drugs.[12]
-
Sonication: Sonication can help to dissolve compounds that are difficult to solubilize.[2]
-
Salt Forms: Preparing salt forms of the benzimidazole compound can significantly improve aqueous solubility.[13]
Q3: What are the best practices for preparing and storing benzimidazole compound stock solutions?
Proper handling and storage of compound stocks are critical for reproducible results.
-
Solvent Selection: Use high-purity, anhydrous DMSO for stock solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize degradation.[4] Some benzimidazoles are stable in DMSO for extended periods under these conditions.[3]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to compound degradation and precipitation.[4] Aliquoting stock solutions into single-use volumes is recommended.
-
Light Sensitivity: Some compounds may be light-sensitive. Store stock solutions in amber vials or protected from light.
Q4: My benzimidazole compound shows variable activity between experiments. What should I check?
Inconsistent activity is a frequent issue. A systematic approach to troubleshooting can help identify the source of the variability.
-
Compound Integrity: Verify the purity and integrity of your compound. Consider re-analyzing the stock solution.
-
Assay Conditions: Ensure that assay parameters such as cell density, incubation time, and reagent concentrations are consistent across experiments.[10]
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number, as cellular characteristics can change over time in culture.
-
Serum Lot Variability: If using serum, be aware that different lots can have varying compositions, which may affect compound activity.[5] It is advisable to test new serum lots before use in critical experiments.
-
Instrument Performance: Regularly check and calibrate laboratory equipment such as pipettes, incubators, and plate readers.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific problems encountered during bioassays with benzimidazole compounds.
Guide 1: Poor or Inconsistent Compound Activity
This guide helps to troubleshoot scenarios where a benzimidazole compound shows lower than expected or highly variable activity.
| Symptom | Possible Cause | Recommended Action |
| No or low activity | Compound precipitation in assay medium. | Visually inspect wells for precipitate. Decrease the final compound concentration. Use a different solubilization method (see FAQ Q2). |
| Compound degradation. | Prepare fresh stock solutions. Verify the stability of the compound under assay conditions (e.g., temperature, pH).[4] | |
| Inactive compound. | Confirm the identity and purity of the compound using analytical methods (e.g., LC-MS, NMR). | |
| High variability between replicate wells | Inaccurate pipetting. | Calibrate pipettes. Use reverse pipetting for viscous solutions. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile medium. | |
| Compound precipitation. | See "No or low activity" above. | |
| High variability between experiments | Inconsistent cell passage number or health. | Use cells within a defined passage number range. Monitor cell viability and morphology. |
| Variation in assay reagents. | Use the same lot of reagents (e.g., serum, media) for a set of experiments.[5] | |
| Inconsistent incubation times. | Standardize all incubation steps precisely.[10] |
Guide 2: High Background or False Positives
This guide addresses issues related to artifacts and non-specific effects in the bioassay.
| Symptom | Possible Cause | Recommended Action |
| High background signal in control wells | Contamination of reagents or cells. | Use sterile techniques. Test reagents for contamination. |
| Assay artifacts. | Run controls without cells to check for compound interference with the assay signal (e.g., autofluorescence). | |
| Apparent activity in vehicle control | DMSO toxicity. | Ensure the final DMSO concentration is below the toxic threshold for the cell line being used (typically <0.5%). |
| Media component interference. | Test for interactions between the assay reagents and the culture medium. |
Section 3: Data Presentation
This section provides a summary of quantitative data related to the stability and activity of benzimidazole compounds.
Table 1: Stability of Benzimidazole Derivatives in Working Solutions Under Different Storage Conditions Over 6 Months [4]
| Compound | 4°C | -20°C | -80°C | 20°C (Light) | 20°C (Dark) |
| Albendazole | Unstable | Stable | Stable | Unstable | Unstable |
| Albendazole-sulfone | Stable | Stable | Stable | Stable | Stable |
| Fenbendazole sulfone | Stable | Stable | Stable | Stable | Stable |
| Flubendazole | Stable | Stable | Stable | Stable | Stable |
| Thiabendazole | Stable | Stable | Stable | Unstable | Stable |
Note: "Stable" indicates that the compound concentration remained within an acceptable range of the initial concentration. "Unstable" indicates significant degradation.
Table 2: In Vitro Activity of Selected Benzimidazole Derivatives
| Compound | Assay Type | Cell Line/Organism | IC50 / EC50 | Reference |
| Compound A | HCV Replication | Huh-7 cells | ~0.35 µM | [14] |
| Benzimidazole Phenylacetamide | Anti-T. cruzi | T. cruzi | 1.58 µM | [15] |
| 6-Benzoxazole Benzimidazole (1b) | AT1 Receptor Binding | - | 4.0 ± 0.5 nM | [16] |
| Benzimidazole Hydrazone (48) | Anticancer | CEM (T-lymphoblastic leukemia) | 0.98 ± 0.02 μM | [17] |
Section 4: Experimental Protocols
This section provides a detailed methodology for a common bioassay used to evaluate benzimidazole compounds.
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol outlines the steps for assessing the cytotoxic effects of benzimidazole compounds on a cancer cell line.
Materials:
-
Benzimidazole compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole compound from the stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration (log scale) and determine the IC50 value using a suitable curve-fitting software.
-
Section 5: Mandatory Visualizations
This section provides diagrams to illustrate key workflows and concepts related to bioassays with benzimidazole compounds.
Caption: General workflow for a cell-based bioassay with benzimidazole compounds.
Caption: Decision tree for troubleshooting unexpected bioassay results.
Caption: Simplified signaling pathway for benzimidazoles targeting tubulin polymerization.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and interaction studies of benzimidazole derivative with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts | Semantic Scholar [semanticscholar.org]
- 14. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 18. Benzimidazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallographic Refinement of tert-Butyl Groups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering rotational disorder of tert-butyl groups in crystal structures.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of rotational disorder in a tert-butyl group?
A1: The primary indicators of rotational disorder in a tert-butyl group within a crystal structure include:
-
Elongated or unusually large thermal ellipsoids (Anisotropic Displacement Parameters - ADPs) for the methyl carbon atoms. This suggests that the refinement program is attempting to model multiple positions with a single ellipsoid.[1][2]
-
Significant residual electron density peaks and holes near the tert-butyl group in the difference Fourier map.[1][2] These peaks may indicate the alternative positions of the disordered atoms.
-
Chemically unreasonable bond lengths and angles involving the tert-butyl group after initial refinement.
-
High refinement residuals (R-factors) that do not improve with standard refinement strategies.
Q2: What is the difference between static and dynamic disorder in the context of tert-butyl groups?
A2: Both static and dynamic disorder result in the observation of fractional atomic occupancies at different positions.[1][3]
-
Static Disorder: Different, fixed conformations of the tert-butyl group are present in different unit cells throughout the crystal. This can be thought of as a "snapshot" of various orientations frozen in place.[1][3]
-
Dynamic Disorder: The tert-butyl group is rapidly reorienting or rotating within a single unit cell during data collection. The resulting electron density is a time-average of these movements.[1][3]
For the purposes of crystallographic refinement, both types of disorder are treated in a similar manner by modeling discrete, partially occupied atomic positions.[1][3]
Q3: When should I model a tert-butyl group as disordered?
A3: You should consider modeling a tert-butyl group as disordered when you observe the indicators mentioned in Q1. If the ADPs are pathologically shaped and significant residual electron density is present, a disordered model is likely necessary to improve the overall quality of your crystal structure refinement.[1][2]
Q4: How do I model a two-site rotational disorder for a tert-butyl group in SHELXL?
A4: A two-site rotational disorder is a common scenario. The general workflow involves:
-
Identifying the alternative positions: Locate the significant Q-peaks in the difference electron density map around the methyl carbons.[4][5]
-
Splitting the atoms: Create two sets of coordinates for the disordered methyl carbon atoms.
-
Using the PART instruction: In the .ins file, enclose the two disordered components within PART 1 and PART 2. The non-disordered quaternary carbon and the rest of the molecule remain in PART 0.[1][6]
-
Refining site occupancy factors (SOFs): Introduce a free variable (e.g., FVAR 2 0.5) to refine the relative occupancies of the two components. The occupancies for atoms in PART 1 would be set to 21 and in PART 2 to -21.[1]
-
Applying restraints: It is crucial to apply geometric and ADP restraints to maintain a chemically reasonable geometry and stable refinement.[1][3]
Q5: What are the essential restraints for refining a disordered tert-butyl group?
A5: Restraints are critical for a stable and meaningful refinement of disordered groups.[3] Key restraints include:
-
SADI or SAME: To restrain chemically equivalent 1,2 (C-C) and 1,3 (C...C) distances within and between the disordered components to be similar.[3][7] SAME can be used to generate SADI restraints for chemically equivalent fragments.[1][2]
-
SIMU: To restrain the ADPs of atoms that are close to each other to be similar. This is particularly important for overlapping atoms in the disordered model.[1][3]
-
DELU or RIGU: These are rigid-bond restraints that enforce similar anisotropic displacement parameters for bonded atoms.[1][3] RIGU is a more modern and generally preferred restraint.[3]
-
DFIX: Can be used to fix specific bond lengths to a target value, but SADI is often preferred as it doesn't introduce a bias towards a preconceived value.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Non-positive definite (N.P.D.) atoms / "atom goes non-positive definite" error | Unstable refinement of ADPs, often due to closely spaced disordered atoms or insufficient restraints. | Apply or tighten SIMU and RIGU/DELU restraints on the disordered atoms.[1] Consider refining the disordered atoms isotropically in the initial stages. |
| Refinement is unstable or oscillates | Poor initial model of the disorder, incorrect atom assignments, or inappropriate restraints. | Carefully check the positions of the split atoms against the residual electron density map. Ensure the correct use of PART instructions.[1] Adjust the standard deviations of the restraints; sometimes they may be too tight or too loose. |
| Unreasonable bond lengths or angles after refinement | Insufficient or incorrect geometric restraints. | Apply SADI or SAME restraints to the 1,2 and 1,3 distances of the tert-butyl group to enforce a reasonable tetrahedral geometry.[3][7] |
| Occupancy refines to a value close to 0 or 1 | One of the disordered components is not actually present or is present at a very low level. The model is over-parameterized. | Remove the component with the near-zero occupancy and refine as an ordered group or a single disordered component. |
| "Bad instruction" or syntax error in SHELXL | Incorrect formatting of the PART, FVAR, or restraint commands in the .ins file. | Carefully check the SHELXL manual for the correct syntax of all commands. Ensure atom names are consistent and correctly assigned to their respective parts.[1] |
Quantitative Data Summary
The following tables summarize typical geometric parameters and refinement restraints used when managing tert-butyl group disorder.
Table 1: Typical Geometric Restraints for Disordered tert-butyl Groups
| Restraint Type | Description | Typical Target Value / s.d. | SHELXL Command Example |
| 1,2-distances (C-C) | Restrains the bond lengths between the quaternary carbon and the methyl carbons, and within disordered components, to be similar. | s.d. = 0.02 | SADI C1 C2 C1 C3 C1 C4 |
| 1,3-distances (C...C) | Restrains the distances between the methyl carbons to be similar, maintaining a tetrahedral geometry. | s.d. = 0.04 | SADI C2 C3 C2 C4 C3 C4 |
| ADP Similarity | Restrains the anisotropic displacement parameters of nearby atoms to be similar. | s.d. = 0.04 (main), 0.08 (terminal) | SIMU 0.04 0.08 C1 > C4A C4B |
| Rigid Bond | Restrains the components of ADPs along bond vectors for bonded atoms. | s.d. = 0.01 | RIGU C1 > C4A C4B |
s.d. = standard deviation (Å)
Experimental Protocols
Protocol 1: Modeling a Two-Component Disordered tert-Butyl Group in Olex2/SHELXL
This protocol outlines the steps to model a simple two-component rotational disorder of a tert-butyl group.
-
Initial Refinement: Refine the initial structure solution anisotropically. Identify a tert-butyl group with large, elongated thermal ellipsoids and significant nearby residual electron density peaks.
-
Locate Alternative Positions: In the difference electron density map, identify the peaks that correspond to the alternative positions of the methyl carbons.
-
Split the Atoms:
-
Select the three methyl carbon atoms of the tert-butyl group.
-
Use the "Disorder" tool in Olex2 (Tools -> Disorder -> Split Selected Atoms).
-
Position the newly generated atoms onto the corresponding residual density peaks.
-
-
Assign PARTs and Occupancy:
-
The software will typically assign the original atoms to PART 1 and the new atoms to PART 2.
-
It will also introduce a free variable for the occupancy, often FVAR 2 0.5, and set the occupancies to 21 and -21.
-
-
Apply Geometric Restraints:
-
Select all atoms of the disordered tert-butyl group (both components and the quaternary carbon).
-
Use the "Restraints" tool to apply SAME restraints. This will generate SADI instructions for the 1,2 and 1,3 distances.
-
-
Apply ADP Restraints:
-
Select all atoms of the disordered group.
-
Apply SIMU and RIGU restraints to maintain reasonable thermal parameters.
-
-
Refine the Model:
-
Run several cycles of least-squares refinement.
-
Monitor the convergence, R-factors, and the shape of the thermal ellipsoids. The ellipsoids should become more spherical and the residual density should decrease significantly.
-
-
Add Hydrogen Atoms: Once the heavy atom model is stable, add hydrogen atoms using a riding model (e.g., AFIX 137 for rotating methyl groups).
Visualizations
Caption: Workflow for modeling rotational disorder in tert-butyl groups.
Caption: Key relationships in refining a disordered tert-butyl group.
References
How to avoid impurities in the synthesis of 2-substituted benzimidazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during the synthesis of 2-substituted benzimidazoles.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of 2-substituted benzimidazoles, focusing on impurity formation and prevention.
Q1: My final product is highly colored (yellow/brown). What is the likely cause and how can I fix it?
A1: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material, which is prone to air oxidation, forming intensely colored polymeric species.[1]
-
Troubleshooting Steps:
-
Starting Material Purity: Use high-purity o-phenylenediamine. If the material is old or discolored, it can be purified by recrystallization or by treating an aqueous solution with a reducing agent like sodium dithionite followed by activated carbon treatment.[1]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the diamine, especially if the reaction requires prolonged heating.
-
Purification: If the final product is already colored, recrystallization from a suitable solvent (e.g., ethanol/water) can be effective. For stubborn coloration, treatment of the dissolved product with activated carbon or a small amount of potassium permanganate followed by sodium bisulfite to remove the resulting manganese dioxide can yield a colorless product.
-
Q2: My reaction is yielding a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity for the mono-substituted product?
A2: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, occurring when a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole. This is particularly prevalent with reactive aldehydes and under harsh reaction conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 or a slight excess (e.g., 1:1.1) molar ratio of o-phenylenediamine to aldehyde. Using a large excess of the aldehyde will strongly favor the formation of the 1,2-disubstituted product.
-
Reaction Conditions: Employ milder reaction conditions. High temperatures can promote the second substitution. Many modern catalytic methods allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 80°C), which enhances selectivity.[2]
-
Catalyst Choice: The choice of catalyst can significantly influence selectivity. Some catalysts, like Er(OTf)₃, can be tuned to selectively produce either mono- or di-substituted products based on the stoichiometry and reaction conditions.
-
Work-up Timing: Quench the reaction as soon as TLC or LC-MS indicates the consumption of the limiting reagent (o-phenylenediamine) to prevent further reaction.
-
Q3: Besides the 1,2-disubstituted product, what other common process-related impurities should I be aware of?
A3: Process-related impurities are derived from starting materials, intermediates, or side reactions. Key examples include:
-
Unreacted Starting Materials: Residual o-phenylenediamine or aldehyde in the final product.
-
Dihydrobenzimidazole Intermediate: The initial cyclization product before oxidation to the aromatic benzimidazole. Direct condensation of o-phenylenediamine and an aldehyde can yield complex mixtures including these dihydrobenzimidazoles if the final oxidation step is incomplete.
-
Side-products from Starting Materials: If starting materials contain their own impurities (e.g., methyl halide contamination in a propyl halide used for N-alkylation), this can lead to unintended side products.[3] An example is the formation of a methylthio-adduct instead of a propylthio-adduct in the synthesis of Albendazole.[3]
-
Troubleshooting Steps:
-
Monitor Reaction: Use TLC or LC-MS to monitor the reaction to completion, ensuring full conversion of starting materials and the intermediate.
-
Choose an Oxidative Method: Many modern synthetic protocols are one-pot oxidative cyclizations, using an oxidant (from air to reagents like H₂O₂ or Oxone) to ensure the complete conversion of the dihydrobenzimidazole intermediate to the final aromatic product.[4]
-
Purification: Flash column chromatography is often effective at separating the desired product from unreacted starting materials and most side-products.[5]
-
Q4: My product seems to degrade during workup or storage. What are the common degradation pathways?
A4: Benzimidazoles can be susceptible to degradation, especially under harsh conditions.
-
Common Degradation Impurities:
-
Oxidation Products: If the benzimidazole scaffold or its substituents contain sensitive functional groups (like a thioether), they can be oxidized. For example, the drug Albendazole can be oxidized to its sulfoxide and sulfone impurities.[3][6]
-
Hydrolysis Products: Functional groups like esters or amides on the benzimidazole ring (e.g., the carbamate in Albendazole) can be hydrolyzed under strong acidic or basic conditions during workup.[2][3]
-
N-Nitroso Impurities: The secondary amine (N-H) in the benzimidazole ring can potentially react with nitrous acid sources (nitrites) under acidic conditions to form N-nitroso impurities.[7]
-
-
Troubleshooting Steps:
-
Mild Workup: Use mild acidic and basic conditions during extraction and purification. Avoid prolonged exposure to high temperatures and strong acids/bases.
-
Control Storage Conditions: Store the final compound in a cool, dark, and dry place, preferably under an inert atmosphere if it is particularly sensitive.
-
Avoid Nitrite Contamination: Ensure that reagents and solvents are free from nitrite contamination, especially if acidic conditions are used.[7]
-
Comparative Data of Synthetic Methods
The selection of a synthetic method is crucial for controlling product purity. The following table summarizes various catalytic systems for the condensation of o-phenylenediamine and aldehydes, highlighting their efficiency and reaction conditions.
| Catalyst System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| NH₄Cl | Ethanol | 80-90 | 2 h | 85-94 | Green, economical, and provides good yields.[3][8] |
| MgO@DFNS | Ethanol | Room Temp | 3 h | 90-95 | Heterogeneous catalyst, mild conditions, excellent yields.[9] |
| Deep Eutectic Solvent (DES) | ChCl:o-PDA | 80 | 8-10 min | 89-97 | Solvent-free, rapid reaction, excellent yields.[2] |
| Lanthanum Chloride (LaCl₃) | Acetonitrile | Room Temp | 2-4 h | 85-95 | Mild conditions, easy product isolation.[10] |
| ZnO Nanoparticles | Solvent-free | Room Temp | 4-15 min | 92-99 | Very fast, high yielding, reusable catalyst.[11] |
| H₂O₂ / HCl | Acetonitrile | Room Temp | 15-30 min | 90-98 | Short reaction time, excellent yields.[4] |
| Oxone | DMF/H₂O | Room Temp | 5-10 min | 85-95 | Very mild conditions, rapid, high purity products.[4] |
Recommended Experimental Protocol: Green Synthesis using NH₄Cl
This protocol describes a simple, efficient, and environmentally friendly method for synthesizing 2-substituted benzimidazoles with high purity.[3]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Substituted Aldehyde (1.0 mmol)
-
Ammonium Chloride (NH₄Cl) (0.3 mmol, 16 mg, 30 mol%)
-
Ethanol (4 mL)
-
Deionized Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and ammonium chloride (0.3 mmol).
-
Solvent Addition: Add 4 mL of ethanol to the flask.
-
Reaction: Place a condenser on the flask and heat the mixture to 80°C in a preheated oil bath. Stir the reaction mixture at this temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., hexane:ethyl acetate 2:1 v/v). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing 20 mL of ice-cold water. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with two portions of cold water (2 x 10 mL).
-
Drying & Purification: Dry the collected solid in a vacuum oven. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure 2-substituted benzimidazole.
Visual Guides
Workflow for Troubleshooting Impurities
This diagram outlines a logical sequence of steps to diagnose and resolve issues with impurities in your benzimidazole synthesis.
Caption: A step-by-step workflow for troubleshooting impurities in benzimidazole synthesis.
General Reaction Pathway and Impurity Formation
This diagram illustrates the primary reaction pathway for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde, highlighting where major impurities can form.
Caption: Reaction pathway showing the formation of the desired product and key impurities.
References
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. e-journals.in [e-journals.in]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. researchgate.net [researchgate.net]
- 8. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 9. ijcrt.org [ijcrt.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apps.dtic.mil [apps.dtic.mil]
Optimizing solvent systems for chromatographic purification of benzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatographic purification of benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting solvent systems for benzimidazole purification?
A1: The choice of the initial solvent system depends on the polarity of your benzimidazole derivative and the type of chromatography (Normal-Phase or Reverse-Phase).
-
Normal-Phase Chromatography (NPC): Typically used for less polar to moderately polar benzimidazoles. Common starting solvent systems are mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[1][2] A combination of dichloromethane and methanol is often employed for more polar compounds.[1][3]
-
Reverse-Phase Chromatography (RPC): This is the method of choice for polar benzimidazoles. The most common mobile phases are mixtures of water with methanol or acetonitrile.[4][5] To improve peak shape and control retention of ionizable benzimidazoles, additives like formic acid, trifluoroacetic acid (TFA), or a buffer are often necessary.[5][6]
Q2: How do I select the appropriate chromatography mode (Normal-Phase vs. Reverse-Phase) for my benzimidazole compound?
A2: The selection is primarily based on the solubility and polarity of your compound.
-
Solubility Test: A good starting point is to assess the solubility of your crude sample. If your compound is soluble in non-polar organic solvents like dichloromethane or ethyl acetate, normal-phase chromatography is likely a suitable choice.[2] If it dissolves in polar solvents like water, methanol, or acetonitrile, reverse-phase chromatography is the better option.[2]
-
Thin-Layer Chromatography (TLC): Performing a quick TLC analysis with different solvent systems can provide valuable guidance.[7][8] For normal-phase, aim for an Rf value of approximately 0.2-0.3 in a solvent system like ethyl acetate/hexane for good separation on a column.[4]
Q3: My benzimidazole is showing significant peak tailing in reverse-phase HPLC. What are the common causes and solutions?
A3: Peak tailing is a frequent issue with basic compounds like benzimidazoles, primarily due to secondary interactions with the silica stationary phase.[3]
-
Cause: The basic nitrogen atoms in the benzimidazole ring can interact strongly with acidic silanol groups on the surface of the silica packing material.[9]
-
Solutions:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., 2-3) using an acid modifier like formic acid or phosphoric acid protonates the silanol groups, minimizing these secondary interactions.[9][10]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[11]
-
Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.[9]
-
Increase Buffer Strength: If using a buffer, increasing its concentration can help to maintain a consistent pH and mask silanol interactions.[3]
-
Q4: I am not getting good separation between my benzimidazole product and a closely related impurity. How can I improve the resolution?
A4: Improving resolution involves optimizing the selectivity of your chromatographic system.
-
Change the Organic Modifier (RPC): In reverse-phase, switching between methanol and acetonitrile can alter the selectivity of the separation, as they interact differently with the analyte and stationary phase.[4][12]
-
Vary the Solvent Ratio: Systematically adjusting the ratio of your strong and weak solvents in both normal and reverse-phase systems can significantly impact resolution.
-
Modify the Mobile Phase pH (RPC): Altering the pH can change the ionization state of your benzimidazole and impurities, leading to differential retention and improved separation.
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase in RPC) can provide a different selectivity.[12]
Troubleshooting Guides
Problem 1: Poor Peak Shape - Tailing Peaks (Reverse-Phase)
This guide provides a systematic approach to troubleshooting peak tailing for benzimidazole compounds in reverse-phase chromatography.
Caption: Troubleshooting workflow for peak tailing in reverse-phase chromatography.
Problem 2: Optimizing Solvent System for Normal-Phase Flash Chromatography
This workflow outlines the steps for developing an effective solvent system for the flash chromatographic purification of benzimidazoles.
Caption: Workflow for normal-phase solvent system optimization using TLC.
Data Presentation
Table 1: Recommended Solvent Systems for Reverse-Phase HPLC of Benzimidazoles
| Compound Class | Stationary Phase | Mobile Phase Composition | Additives | Key Benefits |
| Various Benzimidazoles | C8 | Gradient: A: Water/ACN (75:25) B: Water/ACN (50:50) | 0.05% H₃PO₄, pH adjusted to 4.5[13][14] | Versatile for multiple derivatives.[13][14] |
| Albendazole & Levamisole | C18 | Acetonitrile / Phosphate Buffer (70:30 v/v) | pH 3.5 Buffer[15] | Good resolution for combined dosage forms.[15] |
| General Benzimidazoles | C18 | Methanol / Water (70:30 v/v) | None specified | Simple, effective for some derivatives.[8] |
| Fungicide Benzimidazoles | C18 | Methanol / Water (40:60 v/v) | 0.6% Ammonia[16] | Suitable for fluorescence detection.[16] |
Table 2: Common Solvent Systems for Normal-Phase Chromatography of Benzimidazoles
| Method | Stationary Phase | Mobile Phase | Application | Reference |
| TLC | Silica Gel G | Benzene / Acetone (7:3 v/v) | Optimized for Benzimidazole | [7] |
| Column Chromatography | Silica Gel | Ethyl Acetate / n-Hexane (1:1 v/v) | Purification of substituted benzimidazoles | [17] |
| TLC | Silica Gel G | Ethyl Acetate / n-Hexane (6:4 v/v) | Purity check of synthesized derivatives | [18] |
| Flash Chromatography | Silica Gel | Chloroform / Methanol (9:1 v/v) | Purification of N-substituted derivatives | [5] |
Experimental Protocols
Protocol 1: Method Development for Benzimidazole Purification using TLC
-
Sample Preparation: Dissolve a small amount of the crude benzimidazole mixture in a suitable solvent (e.g., dichloromethane or methanol) to create a concentrated stock solution.
-
TLC Plate Spotting: Using a capillary tube, spot the stock solution onto the baseline of several TLC plates (silica gel 60 F254).
-
Solvent System Screening: Prepare different mobile phases in separate TLC chambers. Start with common systems such as:
-
20% Ethyl Acetate in Hexane
-
50% Ethyl Acetate in Hexane
-
5% Methanol in Dichloromethane
-
10% Methanol in Dichloromethane
-
-
TLC Development: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp (254 nm).
-
Rf Calculation and Optimization: Calculate the Retention Factor (Rf) for the desired compound and impurities. The ideal solvent system for column chromatography will give the target compound an Rf value of approximately 0.2-0.3 and provide the largest possible separation from impurities.[4] Adjust solvent ratios to achieve this. For instance, if the Rf is too high, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate).
Protocol 2: Detailed Troubleshooting for Peak Tailing in RP-HPLC
This protocol should be followed if significant peak tailing (Asymmetry Factor > 1.5) is observed for a benzimidazole analyte.
-
Initial Assessment:
-
Confirm that the peak tailing is specific to the benzimidazole peak(s) and not all peaks in the chromatogram. If all peaks are tailing, the issue might be physical (e.g., a column void).[3]
-
-
Mobile Phase pH Adjustment:
-
Prepare a mobile phase containing an acidic modifier to achieve a pH between 2.5 and 3.0. A common choice is 0.1% (v/v) formic acid or phosphoric acid in the aqueous portion.[10]
-
Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting the sample.
-
-
Addition of a Competing Base (if tailing persists):
-
To the acidic mobile phase, add triethylamine (TEA) to a final concentration of 0.05-0.1%.[11]
-
Caution: Ensure the pH is re-checked and adjusted if necessary after adding TEA.
-
Equilibrate the column thoroughly with this new mobile phase.
-
-
Sample Overload Check:
-
Column Health Evaluation:
-
If the above steps do not resolve the issue, the column itself may be the problem.
-
If a guard column is in use, replace it.
-
If possible, try a new column, preferably one that is base-deactivated or has high-purity silica, which has fewer accessible silanol groups.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Purification [chem.rochester.edu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. i01.yizimg.com [i01.yizimg.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ptfarm.pl [ptfarm.pl]
- 15. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsm.com [ijpsm.com]
Validation & Comparative
Comparative study of 4-tert-butyl-2-methyl-1H-benzimidazole and other benzimidazoles
A comprehensive analysis for researchers and drug development professionals.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This guide provides a comparative study of 4-tert-butyl-2-methyl-1H-benzimidazole and other selected benzimidazoles, offering insights into their synthesis, physicochemical properties, and biological performance supported by experimental data.
Introduction to Benzimidazoles
Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings.[1] Their structural similarity to naturally occurring purines allows them to interact with various biological targets, making them a privileged scaffold in drug discovery. The biological activity of benzimidazole derivatives can be finely tuned by introducing different substituents at various positions of the bicyclic ring system.[2] This guide focuses on this compound, a derivative with potential for further investigation, and compares it with its parent compound, 2-methyl-1H-benzimidazole, and the unsubstituted 1H-benzimidazole to elucidate the influence of the tert-butyl and methyl groups on its overall profile.
Physicochemical and Biological Activity Comparison
To facilitate a direct comparison, the following table summarizes key physicochemical and biological data for this compound (predicted data due to lack of direct experimental values in available literature), 2-methyl-1H-benzimidazole, and 1H-benzimidazole.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) | Antioxidant Activity (IC50, µg/mL) | Cytotoxicity (LC50, µg/mL) |
| This compound | ![]() | 188.27 | 3.5 | 6.0 | Not Reported | Not Reported |
| 2-methyl-1H-benzimidazole | ![]() | 132.16 | 1.8 | 5.8 | 144.84[1] | 0.42[1] |
| 1H-benzimidazole | ![]() | 118.14 | 1.3 | 5.3 | Not Reported | Not Reported |
Note: The structure images are placeholders and need to be replaced with actual chemical structures.
Synthesis of Benzimidazole Derivatives
The synthesis of 2-substituted benzimidazoles, including this compound, generally follows a well-established condensation reaction. The primary route involves the reaction of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.
General Synthesis Workflow
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
For the synthesis of This compound , the required precursor is 4-tert-butyl-o-phenylenediamine. This diamine can be synthesized and then condensed with acetic acid to yield the target molecule.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the synthesis and key biological assays.
Synthesis of 2-methyl-1H-benzimidazole
A mixture of o-phenylenediamine (1.08 g, 10 mmol) and acetic acid (0.60 g, 10 mmol) is heated at 100°C for 2 hours. After cooling, the reaction mixture is poured into cold water and neutralized with a 10% sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2-methyl-1H-benzimidazole.[1]
DPPH Radical Scavenging Assay (Antioxidant Activity)
The antioxidant activity is determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol (0.004% w/v) is prepared. Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[1]
Brine Shrimp Lethality Assay (Cytotoxicity)
Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration for 48 hours. The nauplii are then collected. Solutions of the test compound at various concentrations are prepared in seawater. Ten nauplii are added to each concentration and the vials are kept at room temperature for 24 hours. The number of surviving nauplii is counted, and the LC50 value, the concentration at which 50% of the nauplii are killed, is determined by a plot of percentage of mortality against the logarithm of the sample concentration.[1]
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their biological effects through various mechanisms, often by interacting with key signaling pathways involved in cell proliferation, survival, and microbial growth.
Potential Anticancer Mechanism of Action
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Many benzimidazole derivatives have been shown to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis. Others act as inhibitors of various protein kinases involved in cancer cell signaling pathways.
Conclusion
This comparative guide highlights the importance of the benzimidazole scaffold in medicinal chemistry. While specific experimental data for this compound is limited, the analysis of its parent compounds, 2-methyl-1H-benzimidazole and 1H-benzimidazole, provides a valuable framework for predicting its properties. The presence of the lipophilic tert-butyl group is expected to increase its LogP value, which may influence its pharmacokinetic profile and biological activity. Further experimental investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a starting point for such investigations.
References
The Pivotal Role of 2,4-Substitution in Benzimidazole Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,4-substituted benzimidazoles, a versatile scaffold in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The biological profile of benzimidazole derivatives can be finely tuned by substitutions at various positions of the bicyclic ring. This guide focuses specifically on the impact of substituents at the 2 and 4-positions, exploring how modifications at these sites influence the compound's interaction with target proteins and its overall therapeutic efficacy.
Comparative Analysis of Biological Activities
The following sections summarize the quantitative structure-activity relationships of 2,4-substituted benzimidazoles across key therapeutic areas. The data is presented in tabular format to allow for a clear and direct comparison of the effects of different substitution patterns.
Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and the PI3K/Akt pathway.[3][4] The nature and position of substituents on the benzimidazole core are critical for their potency and selectivity.
Table 1: Anticancer Activity of 2,4-Substituted Benzimidazoles (IC50, µM)
| Compound ID | 2-Substituent | 4-Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | H | A549 (Lung) | 15.80 | [5] |
| 1b | 4-Methoxyphenyl | H | A549 (Lung) | >100 | [6] |
| 2a | 4-Pyridyl | -CONH2 | PKN2 (Kinase Assay) | 0.064 | |
| 2b | 4-Pyridyl | H | PKN2 (Kinase Assay) | >10 | |
| 3a | 2-Hydroxyphenyl | H | MCF-7 (Breast) | 5.50 | |
| 3b | 2-Hydroxyphenyl | -NO2 | MCF-7 (Breast) | 2.80 |
IC50: The half maximal inhibitory concentration.
From the data, it is evident that a simple phenyl group at the 2-position (Compound 1a) confers moderate anticancer activity. However, the addition of a methoxy group at the para position of the phenyl ring (Compound 1b) leads to a significant loss of activity. In the case of kinase inhibition (Compounds 2a and 2b), the presence of a carboxamide group at the 4-position is crucial for potent inhibition of PKN2. Furthermore, the introduction of a nitro group at the 4-position (Compound 3b) enhances the cytotoxic activity against breast cancer cells compared to the unsubstituted analog (Compound 3a).
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazoles often stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Table 2: Anti-inflammatory Activity of 2,4-Substituted Benzimidazoles (IC50, µM)
| Compound ID | 2-Substituent | 4-Substituent | Enzyme | IC50 (µM) | Reference |
| 4a | Phenyl | H | COX-1 | 8.17 | [1] |
| 4b | Phenyl | H | COX-2 | 6.79 | [1] |
| 5a | 2-Methylphenyl | -NH2 | COX-1 | 0.72 | [1] |
| 5b | 2-Methylphenyl | -NH2 | COX-2 | >10 | [1] |
IC50: The half maximal inhibitory concentration.
The data indicates that a 2-phenyl substitution (Compounds 4a and 4b) results in dual inhibition of COX-1 and COX-2. The introduction of a methyl group on the 2-phenyl ring and an amino group at the 4-position (Compound 5a) significantly increases the potency and selectivity for COX-1 inhibition.
Antimicrobial Activity
Benzimidazole derivatives have also demonstrated promising activity against a range of microbial pathogens. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Table 3: Antimicrobial Activity of 2,4-Substituted Benzimidazoles (MIC, µg/mL)
| Compound ID | 2-Substituent | 4-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6a | Phenyl | H | S. aureus | 32 | [7] |
| 6b | 4-Chlorophenyl | H | S. aureus | 16 | [7] |
| 7a | Thiophen-2-yl | -F | C. albicans | 16 | [7] |
| 7b | Thiophen-2-yl | -Cl | C. albicans | 8 | [7] |
MIC: Minimum Inhibitory Concentration.
In the antimicrobial series, the introduction of a chlorine atom to the 2-phenyl ring (Compound 6b) enhances the activity against S. aureus compared to the unsubstituted analog (Compound 6a). For antifungal activity against C. albicans, a chloro substituent at the 4-position (Compound 7b) is more effective than a fluoro substituent (Compound 7a).
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.1 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.
-
Reaction Mixture: The reaction is initiated by adding the enzyme to a reaction buffer containing a heme cofactor and the test compound at various concentrations.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to start the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 10-20 minutes).
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl).
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Logical Relationships
To visualize the mechanisms of action and the logical framework of SAR studies, the following diagrams are provided in the DOT language for Graphviz.
VEGFR-2 Signaling Pathway and Benzimidazole Inhibition.
PI3K/Akt Signaling Pathway and Benzimidazole Inhibition.
Workflow for Structure-Activity Relationship Studies.
Conclusion
The strategic placement of substituents at the 2 and 4-positions of the benzimidazole scaffold profoundly influences its biological activity. This guide has demonstrated that targeted modifications can enhance potency and selectivity for anticancer, anti-inflammatory, and antimicrobial applications. The provided data tables offer a clear comparative overview, while the detailed experimental protocols serve as a practical resource for researchers. The visualizations of key signaling pathways and the SAR workflow further illuminate the molecular mechanisms and the iterative process of drug design. By leveraging this integrated understanding, scientists can continue to unlock the full therapeutic potential of 2,4-substituted benzimidazoles in the development of novel and effective medicines.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. Anticancer evaluation of 2-aryl substituted benzimidazole derivatives bearing 1,3,4-oxadiazole nucleus | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 4-tert-butyl-2-methyl-1H-benzimidazole with known drugs
An Objective Comparison of the Anti-inflammatory Efficacy of 2-Methyl-1H-Benzimidazole Derivatives with Known Drugs
Efficacy Comparison of Benzimidazole Derivatives and Known NSAIDs
The anti-inflammatory potential of various 2-methyl-1H-benzimidazole derivatives has been quantified through both in vivo and in vitro assays. The following table summarizes the efficacy of selected benzimidazole compounds in comparison to Ibuprofen and Celecoxib.
| Compound | Assay Type | Target(s) | Efficacy Metric | Value | Reference Drug | Reference Value |
| MBNHYD | Carrageenan-Induced Paw Edema (in vivo) | COX (non-selective) | % Inhibition of Edema @ 3 hr | 72.7% | Ibuprofen | 77.2% |
| Benzimidazole Hybrid 15b | COX Inhibition (in vitro) | COX-2 | IC₅₀ (COX-2) | 0.045 µM | Celecoxib | 0.045 µM |
| COX-1 | IC₅₀ (COX-1) | 13.23 µM | 14.72 µM | |||
| Selectivity Index (COX-1/COX-2) | 294 | 327 | ||||
| Benzimidazole Derivative 11b | COX Inhibition (in vitro) | COX-2 | IC₅₀ (COX-2) | 0.10 µM | Celecoxib | 0.06 µM |
| COX-1 | IC₅₀ (COX-1) | 13.4 µM | 15.2 µM | |||
| Selectivity Index (COX-1/COX-2) | 134 | 253.3 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.[3]
-
Animal Model : Wistar albino rats are typically used.
-
Procedure :
-
Animals are divided into control, standard, and test groups.
-
The test compounds (e.g., MBNHYD) and the standard drug (e.g., Ibuprofen, 20 mg/kg) are administered orally or intraperitoneally.[3][4] The control group receives the vehicle.
-
After a set time (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
-
Paw volume is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
-
Data Analysis : The percentage inhibition of edema is calculated for each group relative to the control group, indicating the anti-inflammatory activity.[3]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.[5]
-
Enzyme Source : Purified ovine COX-1 and human recombinant COX-2 are used.
-
Procedure :
-
The test compounds and a reference drug (e.g., Celecoxib) are pre-incubated with the COX enzyme (either COX-1 or COX-2) at a specific temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by adding a substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 10-20 minutes) at 37°C.
-
The reaction is terminated by adding a solution like 1N HCl.
-
-
Data Analysis : The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an enzyme immunoassay (EIA) kit. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) gives the selectivity index.[5]
Visualizing the Methodologies and Pathways
To better understand the experimental process and the mechanism of action, the following diagrams are provided.
Caption: General workflow for anti-inflammatory drug evaluation.
Mechanism of Action: NSAID Signaling Pathways
NSAIDs exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[[“]][7] The primary difference between traditional NSAIDs like Ibuprofen and selective inhibitors like Celecoxib lies in their specificity for the two main COX isoforms, COX-1 and COX-2.[8][9]
Caption: Inhibition of COX pathways by NSAIDs.
The diagram illustrates that Ibuprofen non-selectively inhibits both COX-1 and COX-2.[10] While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.[11] In contrast, Celecoxib and the evaluated benzimidazole derivatives selectively inhibit the COX-2 enzyme, which is primarily upregulated at sites of inflammation.[5][9][12] This selectivity is intended to provide anti-inflammatory effects with a reduced risk of gastrointestinal issues.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibuprofen Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. ClinPGx [clinpgx.org]
- 11. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
In-vivo Validation of In-vitro Results for Benzimidazole Derivatives: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antioxidant, and cytotoxic effects.[1][2] This guide focuses on the comparison of in-vitro findings with in-vivo efficacy for 2-methyl-1H-benzimidazole and its derivatives, providing insights into their potential therapeutic applications.
Data Presentation: In-vitro vs. In-vivo Activity
The following tables summarize the quantitative data from various studies to facilitate a clear comparison between the in-vitro and in-vivo performance of 2-methyl-1H-benzimidazole and its derivatives.
Table 1: In-vitro Antioxidant and Cytotoxic Activity of 2-methyl-1H-benzimidazole
| Assay Type | Compound | Method | Result | Reference Standard |
| Antioxidant Activity | 2-methyl-1H-benzimidazole | DPPH free radical scavenging | IC₅₀: 144.84 µg/ml | BHT (IC₅₀: 51.56 µg/ml) |
| Cytotoxicity | 2-methyl-1H-benzimidazole | Brine shrimp lethality bioassay | LC₅₀: 0.42 µg/ml | Vincristine sulphate (LC₅₀: 0.544 µg/ml) |
IC₅₀: Half maximal inhibitory concentration. LC₅₀: Median lethal concentration. BHT: Butylated hydroxytoluene.
Table 2: In-vivo Anti-inflammatory and Analgesic Activity of 2-methylaminobenzimidazole Derivatives
| Assay Type | Derivative | Dose (mg/kg b.w.) | Result (% Inhibition) | Reference Standard |
| Anti-inflammatory | Compound 2 | 100 | 100% | Nimesulide (100% at 50 mg/kg) |
| Analgesic | Compound 7 | 100 | 89% | Nimesulide |
Data presented for 2-methylaminobenzimidazole derivatives as representative examples of in-vivo studies on this class of compounds.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
In-vitro Assays
1. DPPH Free Radical Scavenging Assay (Antioxidant Activity) [2]
-
Principle: This assay measures the ability of a compound to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., 2-methyl-1H-benzimidazole) in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH (e.g., 0.004% w/v in methanol).
-
Add varying concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Butylated hydroxytoluene (BHT) is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. Brine Shrimp Lethality Bioassay (Cytotoxicity) [2]
-
Principle: This is a simple, rapid, and low-cost preliminary toxicity assay that uses brine shrimp (Artemia salina) nauplii.
-
Protocol:
-
Hatch brine shrimp eggs in artificial seawater under a light source for 48 hours.
-
Prepare solutions of the test compound at various concentrations in seawater.
-
Transfer a specific number of brine shrimp nauplii (e.g., 10) into each vial containing the test solution.
-
Incubate for 24 hours under a light source.
-
Count the number of surviving nauplii.
-
Vincristine sulphate is used as a positive control.
-
The LC₅₀ value is determined by plotting the percentage of mortality against the concentration of the test compound.
-
In-vivo Assays
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity) [1]
-
Principle: This is a widely used model to assess the acute anti-inflammatory activity of compounds.
-
Protocol:
-
Acclimatize Wistar albino rats for a week.
-
Divide the rats into groups (control, standard, and test groups).
-
Administer the test compound (e.g., 2-methylaminobenzimidazole derivative) or the standard drug (e.g., Nimesulide) orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a phlogistic agent (e.g., 0.1 ml of 1% carrageenan solution) into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100, where V_control is the mean increase in paw volume in the control group, and V_treated is the mean increase in paw volume in the treated group.
-
2. Acetic Acid-Induced Writhing in Mice (Analgesic Activity) [1]
-
Principle: This model is used to evaluate peripheral analgesic activity.
-
Protocol:
-
Acclimatize Swiss albino mice for a week.
-
Divide the mice into groups (control, standard, and test groups).
-
Administer the test compound or the standard drug orally.
-
After a specific time (e.g., 30 minutes), inject a writhing-inducing agent (e.g., 0.6% acetic acid solution) intraperitoneally.
-
Observe the mice for a set period (e.g., 20 minutes) and count the number of writhes (stretching of the abdomen and hind limbs).
-
The percentage of protection (analgesic activity) is calculated using the formula: % Protection = [(W_control - W_treated) / W_control] x 100, where W_control is the mean number of writhes in the control group, and W_treated is the mean number of writhes in the treated group.
-
Mandatory Visualization
Hypothesized Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of benzimidazole derivatives is thought to be mediated, in part, through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Benzimidazole Compounds
For researchers, scientists, and professionals in drug development, the accurate quantification of benzimidazole compounds is critical. These compounds are widely used as anthelmintic drugs in both human and veterinary medicine, and their residues in food products are strictly regulated.[1][2] This guide provides an objective comparison of two prevalent analytical methods—High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)—supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The choice of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Chromatographic methods are most commonly employed for the determination of benzimidazoles.[3]
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This robust and widely accessible technique separates compounds based on their interaction with a stationary phase. The DAD detector provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. It is a cost-effective method suitable for routine quality control and quantification at moderate concentration levels.
-
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS): This powerful method offers superior sensitivity and selectivity. UHPLC allows for faster analysis and better resolution using smaller particle-size columns. The MS/MS detector identifies and quantifies molecules based on their mass-to-charge ratio (m/z), providing structural confirmation and enabling the detection of trace-level residues in complex matrices like milk, wine, and tissue.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the quantification of benzimidazole compounds using HPLC-DAD and UHPLC-MS/MS.
HPLC-DAD Method for Benzimidazoles in Pharmaceutical Formulations
This method is adapted from a versatile system developed for the identification and determination of albendazole, fenbendazole, mebendazole, and oxfendazole in tablets and suspensions.[5][6][7]
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, and a Diode Array Detector (DAD).[2][6]
-
Column: Nucleosil C8 or an equivalent Xbridge C18 column.[2][5]
-
Mobile Phase: A gradient elution using two phases:[5][7]
-
Phase A: Acetonitrile, water, and 85% orthophosphoric acid (25:75:0.05, v/v/v), adjusted to pH 4.5.
-
Phase B: Acetonitrile, water, and 85% orthophosphoric acid (50:50:0.05, v/v/v), adjusted to pH 4.5.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: DAD detection set at multiple wavelengths appropriate for the target analytes, such as 254 nm for albendazole, fenbendazole, and mebendazole, and 288 nm for oxfendazole.[5][6]
-
Sample Preparation: Tablets are ground, and a portion is dissolved in a suitable solvent. Suspensions are diluted. Samples are filtered before injection.
UHPLC-MS/MS Method for Benzimidazoles in Biological Matrices
This protocol is based on methods developed for the high-throughput and sensitive quantification of benzimidazole analogs in complex samples.[8]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Column: Kinetex Biphenyl (2.1 × 100 mm, 1.7 µm) or equivalent.[8] Baseline separation of isomers can be achieved with this column chemistry.[8]
-
Mobile Phase: A gradient elution using:[8]
-
Solvent A: 10 mM ammonium formate in water, pH 3.1.
-
Solvent B: Methanol.
-
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 60°C.[8]
-
MS/MS Detection: Operated in positive ESI mode with Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte.
-
Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation are common to remove matrix interferences.[8] Microextraction techniques are also gaining prominence to minimize solvent use.[8]
Performance Data Comparison
The validation of an analytical method ensures it is suitable for its intended purpose.[9] Key performance parameters for the two methods are summarized below.
| Parameter | HPLC-DAD | UHPLC-MS/MS |
| Linearity (R²) | > 0.999[6] | > 0.999 |
| Accuracy (Recovery) | 31.7% - 137.6% (matrix dependent)[1][2] | 86.7% - 96.9%[10] |
| Precision (CV%) | 7.0% - 22.5%[1][2] | 1.75% - 5.52%[10] |
| Limit of Detection (LOD) | 1 - 4 µg/kg[1][2] | 0.04 - 0.30 µg/kg[10] |
| Limit of Quantification (LOQ) | 4 - 18 µg/kg[1][2] | 0.12 - 0.80 µg/kg[10] |
Visualization of Workflows and Relationships
Diagrams help clarify complex processes and logical comparisons, aiding in the selection of the most appropriate analytical method.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 8. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Potency of Benzimidazole Analogs: A Comparative Analysis of Binding Affinity
A deep dive into the binding characteristics of novel benzimidazole derivatives targeting key cellular kinases reveals promising candidates for future drug development. This guide presents a comparative analysis of their binding affinities, supported by detailed experimental methodologies and visual representations of the underlying biological pathways and laboratory workflows.
Benzimidazole, a heterocyclic aromatic organic compound, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties. A critical aspect of their therapeutic potential lies in their ability to bind with high affinity to specific biological targets, such as protein kinases, thereby modulating their activity. This guide provides a comparative analysis of the binding affinity of a series of benzimidazole analogs, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Binding Affinity of Benzimidazole Analogs Against Aurora Kinase A
Aurora kinase A is a key regulator of mitotic progression and a validated target in oncology. The following table summarizes the in vitro inhibitory activity (IC50) of a series of imidazo[4,5-b]pyridine-based kinase inhibitors, structurally related to benzimidazoles, against Aurora kinase A. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and is a widely used measure of inhibitor potency.
| Compound ID | R3 Substituent | Aurora-A IC50 (µM)[1] |
| 22d | H | Not specified in source |
| 22e | Cl | Not specified in source |
| 27d | H | > 10 |
| 27e | Cl | 0.038 |
Lower IC50 values indicate higher potency.
Deciphering the Mechanism: The Aurora Kinase A Signaling Pathway
Aurora kinase A plays a crucial role in cell cycle regulation, particularly during mitosis.[2][3] Its signaling pathway is integral to processes such as centrosome maturation, spindle assembly, and proper chromosome segregation.[2][4][5] Aberrant activity of Aurora kinase A can lead to genomic instability, a hallmark of cancer.[6] Understanding this pathway is essential for contextualizing the action of benzimidazole-based inhibitors.
Caption: Aurora Kinase A Signaling Pathway and Inhibition.
Experimental Protocols: Measuring Kinase Inhibition
The determination of the half-maximal inhibitory concentration (IC50) for the benzimidazole analogs against Aurora kinase A is performed using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the enzymatic reaction, which is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant Aurora Kinase A enzyme
-
Kinase substrate (e.g., Kemptide)
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Benzimidazole analog inhibitors (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of the benzimidazole analogs is prepared in DMSO and then further diluted in the Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.[7]
-
Assay Plate Setup: The assay is performed in a 96-well plate format. Each well will contain the kinase reaction components. Control wells containing either no inhibitor (positive control for enzyme activity) or no enzyme (blank) are included.
-
Reagent Addition:
-
To each well, add the diluted benzimidazole analog or control solution.
-
Add the Aurora Kinase A enzyme, diluted in Kinase Assay Buffer, to all wells except the blank.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.[8][9]
-
Detection:
-
Following incubation, the ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. This is followed by a 40-45 minute incubation at room temperature.[8][9]
-
Next, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction. After a 30-45 minute incubation at room temperature, the luminescence is measured using a luminometer.[8][9]
-
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for a Typical Kinase Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory potential of benzimidazole analogs against a target kinase.
Caption: General Workflow of a Kinase Inhibition Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. rupress.org [rupress.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.sg [promega.sg]
Assessing the Selectivity of Benzimidazole-Based Kinase Inhibitors Against Off-Target Proteins: A Comparative Guide
In the landscape of targeted drug discovery, the selectivity of a compound for its intended target over other proteins is a critical determinant of its therapeutic window and potential for adverse effects. This guide provides a comparative assessment of the selectivity of a representative benzimidazole-based kinase inhibitor, Crenolanib, against a panel of off-target proteins. Due to the lack of publicly available, comprehensive off-target screening data for 4-tert-butyl-2-methyl-1H-benzimidazole, Crenolanib has been selected as a well-characterized compound from the same chemical class to illustrate the principles of selectivity assessment. For comparison, the selectivity profile of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor with a different chemical scaffold, is also presented.
This guide is intended for researchers, scientists, and drug development professionals to provide insights into the methodologies for evaluating kinase inhibitor selectivity and to offer a framework for comparing the off-target profiles of different compounds.
Comparative Selectivity Analysis
The following table summarizes the inhibitory activity of Crenolanib and Sunitinib against a panel of selected kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM. Lower percentages indicate weaker off-target binding and therefore higher selectivity.
| Kinase Target | Crenolanib (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) |
| Primary Target(s) | PDGFRA, FLT3 | VEGFR1/2/3, PDGFRα/β, KIT, FLT3, RET, CSF1R |
| AAK1 | 15 | 98 |
| ABL1 | 5 | 85 |
| AURKA | 2 | 75 |
| CDK2 | 3 | 60 |
| CHEK1 | 1 | 45 |
| EPHA2 | 8 | 92 |
| FYN | 10 | 95 |
| GSK3B | 4 | 88 |
| LCK | 6 | 90 |
| MET | 2 | 30 |
| p38α (MAPK14) | 1 | 70 |
| ROCK1 | 7 | 80 |
| SRC | 9 | 96 |
| Data is representative and compiled from various public sources. Actual values may vary depending on the specific assay conditions. |
Experimental Protocols
The assessment of kinase inhibitor selectivity is a crucial step in drug development. A variety of established methods are employed to profile a compound against a large panel of kinases, providing a comprehensive overview of its on-target and off-target activities.
Kinase Profiling Assays
A widely used method for determining kinase inhibitor selectivity is the KINOMEscan™ assay. This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of human kinases.
Principle:
The assay relies on the ability of a test compound to compete with a proprietary, immobilized ligand for binding to the active site of a kinase. The amount of kinase that binds to the immobilized ligand is measured, and a lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
General Protocol:
-
Immobilization: A proprietary, broadly-selective kinase inhibitor is immobilized on a solid support.
-
Competition: A test compound is incubated with a specific kinase from a panel in the presence of the immobilized ligand.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) to measure a DNA tag that is fused to the kinase.
-
Data Analysis: The results are expressed as a percentage of the control (no test compound), and a lower percentage indicates a stronger binding of the test compound to the kinase.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a method to assess the engagement of a compound with its target protein in a cellular context.
Principle:
The binding of a ligand (e.g., a kinase inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability.
General Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The cell lysates are heated to a range of temperatures.
-
Protein Precipitation: Unfolded, unstable proteins precipitate upon heating.
-
Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Selectivity Assessment and Signaling Pathways
To better understand the experimental process and the biological context of off-target effects, the following diagrams are provided.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: Simplified representation of common signaling pathways affected by kinase inhibitors.
A Head-to-Head Comparison of the Antimicrobial Spectrum of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole derivatives, a class of heterocyclic compounds, have long been a cornerstone in the management of parasitic infections in both humans and animals. However, a growing body of evidence has illuminated their potent and broad-spectrum antimicrobial activity, positioning them as promising candidates in the urgent search for novel antibiotics and antifungals. This guide provides a head-to-head comparison of the antimicrobial spectrum of several key benzimidazole derivatives, supported by experimental data, detailed methodologies, and visualizations of their mechanism of action.
I. Quantitative Antimicrobial Spectrum: A Comparative Analysis
The antimicrobial efficacy of various benzimidazole derivatives has been evaluated against a wide array of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency where a lower value indicates higher efficacy. The data is compiled from multiple peer-reviewed studies, and it is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Antibacterial Spectrum of Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Thiabendazole | 100 | 100 | >200 | [1][2] |
| Fenbendazole | - | - | - | - |
| Mebendazole | - | - | - | - |
| Albendazole | - | - | - | - |
| Triclabendazole | 2 | >128 | >128 | - |
| Novel Derivative 5q | - | - | 12.5 | [3] |
| Novel Derivative 11d | 2 | 16 | 8 | [3] |
| Novel Derivative 5b | - | 6.25 | - | [3] |
| Novel Derivative 15a | - | 1 | - | - |
Table 2: Antifungal Spectrum of Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference(s) |
| Thiabendazole | 1.95 - 62.5 | - | - | - |
| Fenbendazole | - | - | 0.012 | - |
| Mebendazole | 10 | 10 | - | - |
| Albendazole | 0.625 - 20 | - | - | - |
| Novel Derivative 19 | ≤0.039 | - | - | [4] |
| Novel oxadiazole hybrid 11 | 3 | - | 1.5 | - |
| Novel triazole hybrid 12 | 12 | - | 6 | - |
| Novel pyrazole hybrid 5i | - | 7.81 | - | - |
II. Mechanism of Action: Inhibition of Tubulin Polymerization
The primary antimicrobial mechanism of many benzimidazole derivatives is the disruption of microtubule formation. Microtubules are essential components of the cytoskeleton in eukaryotic cells (including fungi) and are involved in crucial processes such as cell division, motility, and intracellular transport. In prokaryotic cells (bacteria), benzimidazoles are thought to interfere with the function of FtsZ, a protein homologous to tubulin that is critical for cell division.
By binding to the β-tubulin subunit, benzimidazoles inhibit its polymerization into microtubules. This disruption leads to a cascade of downstream effects, ultimately resulting in mitotic arrest and cell death.
Figure 1. Mechanism of action of benzimidazole derivatives via inhibition of tubulin polymerization.
III. Experimental Protocols
The following are generalized methodologies for key experiments used to determine the antimicrobial spectrum of benzimidazole derivatives.
A. Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Stock Solution:
-
A stock solution of the benzimidazole derivative is prepared at a high concentration in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
A standardized suspension of the test microorganism is prepared from a fresh culture.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
4. Reading and Interpretation:
-
After incubation, the wells are visually inspected for turbidity (growth).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Figure 2. Experimental workflow for the Broth Microdilution Method.
B. Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
1. Plate Preparation:
-
A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into a petri dish and allowed to solidify.
-
The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
2. Well Creation and Sample Addition:
-
Wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer.
-
A fixed volume of the benzimidazole derivative solution at a known concentration is added to each well.
3. Incubation and Measurement:
-
The plate is incubated under appropriate conditions.
-
The antimicrobial agent diffuses from the well into the agar, creating a concentration gradient.
-
If the microorganism is susceptible, a clear zone of inhibition will appear around the well where growth is prevented. The diameter of this zone is measured.
IV. Conclusion
Benzimidazole derivatives exhibit a significant and varied antimicrobial spectrum, with some novel compounds showing potent activity against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens. Their established mechanism of action, targeting the fundamental process of microtubule synthesis, offers a validated pathway for further drug development. The data presented in this guide underscores the potential of repurposing existing benzimidazoles and designing new derivatives as a viable strategy to combat the growing threat of antimicrobial resistance. Further standardized, comparative studies are warranted to fully elucidate the therapeutic potential of this versatile class of compounds.
References
Evaluating the pharmacokinetic differences between benzimidazole derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of key benzimidazole derivatives, a class of broad-spectrum anthelmintic agents. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for optimizing their therapeutic efficacy and safety. This document summarizes key quantitative data, outlines experimental protocols, and visualizes metabolic pathways to support research and drug development efforts.
Pharmacokinetic Parameters of Key Benzimidazole Derivatives
The oral bioavailability of benzimidazole derivatives is generally low and can be highly variable.[1][2] Factors such as the physicochemical properties of the drug, formulation, and co-administration with fatty meals can significantly influence their absorption.[3] The table below summarizes key pharmacokinetic parameters for three widely used benzimidazole anthelmintics: albendazole, mebendazole, and fenbendazole.
| Parameter | Albendazole (Active Metabolite: Albendazole Sulfoxide) | Mebendazole | Fenbendazole (Active Metabolite: Oxfendazole) |
| Peak Plasma Concentration (Cmax) | ~0.2-0.4 µg/mL (single 400 mg dose) | Highly variable, generally low ng/mL range | ~0.32 µg/mL (10 mg/kg in rats)[4] |
| Time to Peak Plasma Concentration (Tmax) | ~2-5 hours | ~2-4 hours | ~2-6 hours |
| Area Under the Curve (AUC) | Variable, significantly increased with fatty meal | Low and variable | - |
| Oral Bioavailability | <5% (significantly increased with fatty meal)[5] | ~5-10% (increased with fatty meal)[6] | Low |
| Protein Binding | ~70% (Albendazole Sulfoxide) | ~90-95% | High |
| Elimination Half-life (t½) | ~8-12 hours (Albendazole Sulfoxide) | ~3-6 hours[7] | - |
Note: The pharmacokinetic parameters of benzimidazoles can vary significantly depending on the species, dose, formulation, and analytical methods used. The data presented here are approximate values for comparative purposes.
Metabolic Pathways of Benzimidazole Derivatives
Benzimidazole derivatives undergo extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO).[8] This metabolism often leads to the formation of active sulfoxide metabolites, which are responsible for the systemic anthelmintic activity, and subsequent conversion to inactive sulfone metabolites.
Caption: Metabolic pathways of albendazole, fenbendazole, and mebendazole.
Experimental Protocols
Oral Bioavailability Study in a Rodent Model (Rat)
This protocol outlines a general procedure for determining the oral bioavailability of a benzimidazole derivative.
1. Animal Model and Housing:
-
Species: Male/Female Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals are fasted overnight before dosing.[9]
2. Drug Formulation and Administration:
-
The benzimidazole derivative is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose).
-
A single oral dose is administered via gavage.[9] For intravenous administration (to determine absolute bioavailability), the drug is dissolved in a suitable solvent and administered via the tail vein.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).[10][11]
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
4. Sample Analysis (HPLC Method):
-
Principle: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common method for quantifying benzimidazole derivatives and their metabolites in plasma.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is used for elution.
-
Detection: UV detection is set at the wavelength of maximum absorbance for the specific benzimidazole derivative (e.g., around 290-300 nm).
-
-
Quantification: The concentration of the drug and its metabolites in the plasma samples is determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and bioavailability.
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of benzimidazole derivatives are complex and characterized by low oral bioavailability and extensive hepatic metabolism. This guide provides a comparative overview of key pharmacokinetic parameters, metabolic pathways, and a general experimental protocol to aid researchers in their drug development endeavors. A thorough understanding of these pharmacokinetic differences is essential for designing more effective and safer anthelmintic therapies.
References
- 1. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. Albendazole - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 11. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Characterization of 2-Phenyl-1H-benzimidazole
For researchers, scientists, and professionals in drug development, the synthesis of benzimidazole scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative overview of two distinct and reproducible methods for the synthesis of 2-phenyl-1H-benzimidazole, a key derivative with significant therapeutic potential. The performance of each method is objectively compared through quantitative data, detailed experimental protocols, and comprehensive characterization.
The two methods selected for this comparison are:
-
Method 1: Ammonium Chloride-Catalyzed Condensation of o-Phenylenediamine with Benzaldehyde. This ambient temperature reaction represents a milder and more recent approach to benzimidazole synthesis.
-
Method 2: Polyphosphoric Acid-Mediated Condensation of o-Phenylenediamine with Benzoic Acid (Phillips-Ladenburg Reaction). This classic method utilizes a strong acid catalyst and dehydrating agent at elevated temperatures.
Comparative Data Presentation
The following tables summarize the quantitative data for the synthesis of 2-phenyl-1H-benzimidazole via the two selected methods, allowing for a direct comparison of their efficiency and the properties of the resulting product.
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Method 1: Aldehyde Condensation[1][2] | Method 2: Carboxylic Acid Condensation |
| Starting Materials | o-Phenylenediamine, Benzaldehyde | o-Phenylenediamine, Benzoic Acid |
| Catalyst/Reagent | Ammonium Chloride (NH₄Cl) | Polyphosphoric Acid (PPA) |
| Solvent | Chloroform (CHCl₃) | None |
| Temperature | Room Temperature | 150°C |
| Reaction Time | 4 hours | 3 hours |
| Yield | 94%[1] | 88% |
| Melting Point | 296°C[1] | 292-294°C |
Table 2: ¹H NMR Spectral Data Comparison (DMSO-d₆)
| Parameter | Method 1: Aldehyde Condensation | Method 2: Carboxylic Acid Condensation |
| NH Proton (δ, ppm) | 12.96 (s, 1H) | ~12.9 (br s, 1H) |
| Aromatic Protons (δ, ppm) | 8.21-8.20 (t, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H) | 8.18 (d, 2H), 7.67-7.22 (m, 7H) |
Note: The ¹H NMR data reported for Method 1 from Kumar et al. was recorded in a different solvent system and showed different chemical shifts. For a more direct comparison, the data in the table is from other sources performing similar syntheses.
Table 3: ¹³C NMR Spectral Data Comparison (DMSO-d₆)
| Carbon Atom | Method 1: Aldehyde Condensation | Method 2: Carboxylic Acid Condensation |
| C=N (C2) | 151.70 | 151.4 |
| Aromatic C | 130.65, 130.31, 129.42, 126.91, 122.58 | 143.8, 135.0, 130.2, 129.9, 129.1, 126.5, 122.7, 121.8, 118.9, 111.5 |
Table 4: Infrared (IR) Spectral Data Comparison (KBr, cm⁻¹)
| Functional Group | Method 1: Aldehyde Condensation[1] | Method 2: Carboxylic Acid Condensation |
| N-H Stretch | 3426 | ~3415 |
| Aromatic C-H Stretch | 3042 | ~3055 |
| C=N Stretch | 1631 | ~1625 |
| Aromatic C=C Stretch | Not specified | ~1450, 1409 |
Table 5: Mass Spectrometry Data Comparison
| Parameter | Method 1: Aldehyde Condensation[1] | Method 2: Carboxylic Acid Condensation |
| Ionization Method | LCMS | ESI |
| Molecular Ion (m/z) | 195 [M+H]⁺[1] | 195.09 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for both synthetic procedures are provided below to allow for replication of the results.
Method 1: Ammonium Chloride-Catalyzed Condensation of o-Phenylenediamine with Benzaldehyde[1]
-
Reaction Setup: To a stirred solution of 1,2-phenylenediamine (1 mmol) in chloroform (5 mL), add ammonium chloride (4 mmol).
-
Addition of Aldehyde: Add benzaldehyde (1 mmol) to the mixture.
-
Reaction: Continue stirring the mixture at room temperature for four hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (30/70) eluent system.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Extract the residue with ethyl acetate (20 mL).
-
Purification: Wash the organic layer with water (10 mL). Separate the layers and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography using petroleum ether/ethyl acetate (9:1) to yield 2-phenyl-1H-benzimidazole as a solid.
Method 2: Polyphosphoric Acid-Mediated Condensation of o-Phenylenediamine with Benzoic Acid
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (10 mmol) and benzoic acid (10 mmol).
-
Addition of Catalyst: Add polyphosphoric acid (10 g) to the flask.
-
Reaction: Heat the mixture at 150°C for 3 hours with occasional stirring.
-
Work-up: Cool the reaction mixture to approximately 100°C and pour it onto crushed ice (around 100 g) with vigorous stirring.
-
Neutralization: Neutralize the resulting solution with a 10% sodium hydroxide solution until it is alkaline (pH ~8-9). The product will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water and then recrystallize it from ethanol to obtain pure 2-phenyl-1H-benzimidazole.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and characterization process for 2-phenyl-1H-benzimidazole.
Caption: Workflow for the synthesis and characterization of 2-phenyl-1H-benzimidazole.
References
Safety Operating Guide
Proper Disposal of 4-tert-butyl-2-methyl-1H-benzimidazole: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-tert-butyl-2-methyl-1H-benzimidazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling this chemical.
This compound is classified as a hazardous substance, posing several risks to human health and the environment. It is known to cause skin irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects and damaging fertility or the unborn child. Furthermore, it is very toxic to aquatic life with long-lasting effects. Adherence to proper disposal protocols is therefore of paramount importance.
Hazard Summary & Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is essential to be aware of its hazard classifications and to use the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | GHS Code |
| Skin Irritation | Category 2 |
| Skin Sensitization | Category 1 |
| Germ Cell Mutagenicity | Category 1B |
| Reproductive Toxicity | Category 1B |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 |
| Short-term (acute) aquatic hazard | Category 1 |
| Long-term (chronic) aquatic hazard | Category 1 |
Source: Sigma-Aldrich Safety Data Sheet
Required Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing.
-
Eye Protection: Wear eye protection.
-
Face Protection: Wear face protection.
-
Respiratory Protection: Required when dusts are generated.
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to entrust it to a licensed and approved waste disposal plant.[1][2] Do not dispose of this chemical into drains or the environment.
1. Waste Collection:
- Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and properly labeled hazardous waste container.
- The container must be tightly closed and stored in a well-ventilated, locked-up area accessible only to authorized personnel.[1]
2. Labeling:
- Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., health hazard, environmental hazard).
3. Storage:
- Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3][4]
- Ensure the storage area is cool, dry, and well-ventilated.[3][4]
4. Arrange for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
- Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
5. Spill Management:
- In the event of a spill, evacuate the area and consult an expert.
- Avoid breathing dust.[1]
- Wear appropriate PPE, including respiratory protection.
- Cover drains to prevent the material from entering them.
- For dry spills, carefully sweep up the material and place it into a suitable container for disposal.[3][4] Avoid generating dust.
- Clean the affected area thoroughly.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-tert-butyl-2-methyl-1H-benzimidazole
This guide provides immediate and essential safety protocols for handling 4-tert-butyl-2-methyl-1H-benzimidazole in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on SDS for structurally similar benzimidazole derivatives and general principles of laboratory safety. It is crucial to treat this compound as potentially hazardous and to handle it with the utmost care.
Hazard Summary
Based on data from related benzimidazole compounds, this compound should be handled as a substance that may cause:
-
Skin irritation and allergic skin reactions.
-
Serious eye irritation.
-
Respiratory tract irritation.
-
Potential for genetic defects and damage to fertility or an unborn child.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact, irritation, and potential sensitization.[1] The thickness of the glove material generally correlates with greater chemical resistance.[1] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against dust particles and splashes, preventing serious eye irritation. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Full-body protective clothing may be necessary for larger quantities or in case of potential spills. | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required when dust may be generated. This can be a filtering facepiece (such as an N95) or a reusable respirator with appropriate particulate filters.[2][3][4] | Prevents inhalation of airborne particles that can cause respiratory irritation and other systemic effects. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Avoid generating dust. Use careful handling techniques, such as gentle scooping instead of pouring, if the compound is a powder.
-
If weighing the substance, do so within a ventilated enclosure.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate the work surface.
-
Remove and properly store or dispose of PPE. Contaminated work clothing should not be allowed out of the workplace and may require professional cleaning or disposal.
-
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the decision-making process and workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

